Parthenolide
描述
Structure
2D Structure
属性
CAS 编号 |
20554-84-1 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/b9-5+/t11-,12-,13-,15+/m0/s1 |
InChI 键 |
KTEXNACQROZXEV-SLXBATTESA-N |
手性 SMILES |
CC1=CCC[C@@]2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |
规范 SMILES |
CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |
外观 |
Solid powder |
其他CAS编号 |
20554-84-1 |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
parthenolide parthenolide, (1aR-(1aR*,4E,7aS*,10aS*,10bR*))-isome |
产品来源 |
United States |
Foundational & Exploratory
Parthenolide's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenolide (PTL) is a sesquiterpene lactone, primarily isolated from the medicinal plant feverfew (Tanacetum parthenium).[1] Historically used for its anti-inflammatory properties, PTL has garnered significant attention in oncology for its potent anticancer activities.[1][2] It demonstrates a remarkable ability to selectively induce cell death in cancer cells while often sparing normal cells.[1] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound exerts its effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
This compound's anticancer activity is not attributed to a single target but rather to its ability to modulate multiple critical signaling pathways simultaneously. Its chemical structure, featuring an α-methylene-γ-lactone ring and an epoxide group, allows it to interact with nucleophilic sites on various proteins, notably those containing cysteine residues.[1][3] The primary mechanisms include the inhibition of pro-survival transcription factors, induction of oxidative stress, and modulation of apoptotic pathways.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cancer cell survival, proliferation, and inflammation.[1] Its constitutive activation is a hallmark of many cancers and is frequently linked to therapy resistance.[1] this compound is a potent inhibitor of this pathway.[4][5][6]
Mechanism of Inhibition: this compound employs a dual mechanism to suppress NF-κB activation:
-
Inhibition of IκB Kinase (IKK): PTL can inhibit the upstream IκB kinase (IKK) complex.[1][7][8] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters the NF-κB (p65/p50) dimer in the cytoplasm.[1][6]
-
Direct Alkylation of p65: PTL can directly alkylate the cysteine 38 residue on the p65 subunit of NF-κB.[1] This modification physically prevents NF-κB from binding to DNA, thereby blocking the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][6]
Inhibition of STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor frequently overactive in cancer, promoting proliferation, survival, and angiogenesis.[9][10]
Mechanism of Inhibition: this compound acts as a potent, covalent pan-JAK inhibitor.[11][12]
-
Covalent Modification of Janus Kinases (JAKs): Cytokine signaling (e.g., via IL-6) activates receptor-associated Janus kinases (JAKs).[9] Activated JAKs then phosphorylate STAT3. This compound directly and covalently binds to cysteine residues within JAK proteins (e.g., Cys178, Cys243, Cys335, and Cys480 of JAK2), suppressing their kinase activity.[10][11][13]
-
Blocked STAT3 Activation: By inhibiting JAKs, this compound prevents the phosphorylation of STAT3 at Tyr705.[14] This, in turn, blocks STAT3 dimerization, its translocation to the nucleus, and the subsequent transcription of its target genes.[14][15]
Induction of Apoptosis
This compound is a robust inducer of apoptosis, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][16]
Mechanisms of Apoptosis Induction:
-
Generation of Reactive Oxygen Species (ROS): PTL depletes intracellular thiols, particularly glutathione (GSH), leading to a massive increase in reactive oxygen species (ROS).[3][17][18] This oxidative stress is a key trigger for apoptosis.[17][19]
-
Intrinsic Pathway Activation: High ROS levels cause dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[3][15] This triggers the activation of caspase-9 and the executioner caspase-3, culminating in PARP cleavage and cell death.[16][20][21]
-
Modulation of Bcl-2 Family Proteins: PTL shifts the balance of Bcl-2 family proteins towards a pro-apoptotic state. It downregulates anti-apoptotic members like Bcl-2 and Bcl-xL while upregulating pro-apoptotic members such as Bax and Bim.[7][16][20][21]
-
Extrinsic Pathway Activation: PTL can increase the expression of Death Receptor 5 (DR5), sensitizing cells to apoptosis via the caspase-8-mediated extrinsic pathway.[1][7]
-
p53 Activation: this compound can activate the tumor suppressor p53, in some cases through phosphorylation at Serine-15.[22][23] Activated p53 promotes the transcription of pro-apoptotic genes like BAX.[20][21][23] PTL can also facilitate p53 activity by promoting the degradation of its negative regulator, MDM2.[15]
Effects on Microtubule Dynamics
The role of this compound in microtubule stability is complex, with some conflicting reports.
-
Microtubule Interference: Some studies suggest PTL has microtubule-interfering activity, promoting tubulin assembly in vitro.[24] It has also been reported to covalently modify tubulin, leading to protein aggregation and preventing microtubule formation.[25]
-
Inhibition of Detyrosination: Other work indicates PTL can block the detyrosination of α-tubulin, a post-translational modification that affects microtubule dynamics and function, thereby promoting axon regeneration in neuronal cells.[26][27]
-
Targeting Kinetochore Proteins: More recent evidence suggests that in mitotic cells, PTL does not significantly disrupt overall microtubule dynamics but instead targets kinetochore proteins like ZNF207/BUGZ, impeding the formation of stable kinetochore-microtubule attachments and leading to mitotic arrest.[28]
This suggests that PTL's effects on the cytoskeleton may be context-dependent, but its ability to disrupt mitosis represents another key aspect of its anticancer activity.
Quantitative Efficacy Data
The cytotoxic and pro-apoptotic effects of this compound have been quantified across numerous cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Lung | |||
| A549 | Non-Small Cell Lung Carcinoma | 4.3 | [29] |
| A549 | Non-Small Cell Lung Carcinoma | 15.38 ± 1.13 | [30] |
| GLC-82 | Non-Small Cell Lung Carcinoma | 6.07 ± 0.45 | [30] |
| H1650 | Non-Small Cell Lung Carcinoma | 9.88 ± 0.09 | [30] |
| H1299 | Non-Small Cell Lung Carcinoma | 12.37 ± 1.21 | [30] |
| PC-9 | Non-Small Cell Lung Carcinoma | 15.36 ± 4.35 | [30] |
| Breast | |||
| MCF-7 | Breast Adenocarcinoma | 9.54 ± 0.82 | [20][21] |
| MCF-7 | Breast Adenocarcinoma | 2.68 ± 0.83 | [31] |
| MDA-MB-231 | Breast Adenocarcinoma | 3.48 ± 1.19 | [31] |
| Cervical | |||
| SiHa | Cervical Squamous Cell Carcinoma | 8.42 ± 0.76 | [20][21] |
| Colon | |||
| HT-29 | Colon Adenocarcinoma | 7.0 | [29] |
| Brain | |||
| TE671 | Medulloblastoma | 6.5 | [29] |
| Prostate | |||
| PC3 | Prostate Adenocarcinoma | 2.7 ± 1.1 | [31] |
| DU145 | Prostate Adenocarcinoma | 4.7 ± 1.9 | [31] |
| LNCaP | Prostate Carcinoma | 8.9 ± 1.9 | [31] |
| Other | |||
| HUVEC | Endothelial Cells | 2.8 | [29] |
Table 2: Modulation of Apoptosis-Regulatory Gene Expression
Data shows fold-change in gene expression in SiHa and MCF-7 cells treated with this compound at their respective IC50 concentrations.[20][21]
| Gene | Function | Fold Change in SiHa Cells | Fold Change in MCF-7 Cells |
| p53 | Tumor Suppressor | 9.67-fold increase | 3.15-fold increase |
| Bax | Pro-apoptotic | Upregulated | Upregulated |
| Bcl-2 | Anti-apoptotic | Downregulated | Downregulated |
| Caspase-3 | Executioner Caspase | Upregulated | Upregulated |
| Caspase-9 | Initiator Caspase | Upregulated | Upregulated |
| Bax/Bcl-2 Ratio | Pro-apoptotic Index | 3.4 | 2.3 |
Key Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate this compound's mechanism of action.
Cell Viability / Cytotoxicity (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC50 value.[20][29]
-
Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).
-
Methodology:
-
Cell Treatment: Treat cells in a 6-well plate with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the cell populations:
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.[3]
-
-
Protein Expression Analysis (Western Blotting)
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein.
-
Methodology:
-
Lysate Preparation: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary antibody against the protein of interest (e.g., p-STAT3, p65, Caspase-3, PARP, Actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., Actin or Tubulin).[7]
-
Experimental Workflow Visualization
Conclusion
This compound is a multi-targeting agent that disrupts cancer cell homeostasis through a coordinated attack on several fundamental signaling pathways. Its ability to simultaneously inhibit the pro-survival NF-κB and STAT3 pathways, induce overwhelming oxidative stress, and activate multiple arms of the apoptotic machinery makes it a compelling candidate for cancer therapy. By understanding these intricate mechanisms, researchers can better devise strategies for its clinical application, potentially in combination with other therapeutic agents to enhance efficacy and overcome drug resistance. Further investigation into its effects on microtubule and kinetochore function will continue to refine our understanding of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound leads to proteomic differences in thyroid cancer cells and promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 5. The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm [ouci.dntb.gov.ua]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 9. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases [ouci.dntb.gov.ua]
- 10. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound induces significant apoptosis and production of reactive oxygen species in high-risk pre-B leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effect of this compound on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound: pioneering new frontiers in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound inhibits tumor-promoting effects of nicotine in lung cancer by inducing P53 - dependent apoptosis and inhibiting VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Microtubule-interfering activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound Destabilizes Microtubules by Covalently Modifying Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition of microtubule detyrosination by this compound facilitates functional CNS axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of microtubule detyrosination by this compound facilitates functional CNS axon regeneration | eLife [elifesciences.org]
- 28. This compound disrupts mitosis by inhibiting ZNF207/BUGZ-promoted kinetochore-microtubule attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antiproliferative activity of this compound against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. This compound suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scienceopen.com [scienceopen.com]
Unveiling Parthenolide: A Technical Guide to Its Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenolide, a sesquiterpene lactone of the germacranolide class, has garnered significant attention within the scientific community for its promising therapeutic potential, including anti-inflammatory and anti-cancer properties.[1][2] This technical guide provides an in-depth exploration of the natural sources of this compound, offering quantitative data, detailed experimental protocols for its extraction and analysis, and visualizations of its biosynthetic and signaling pathways.
Primary Natural Sources of this compound
This compound is predominantly found in the plant species Tanacetum parthenium, commonly known as feverfew.[1][3][4] It is also present in the closely related species Tanacetum vulgare (tansy).[1] The concentration of this compound is not uniform throughout the plant; it is found in the highest concentrations in the flowers and fruit.[1][3] The leaves and flowering tops also contain significant levels, while the stalks and roots have lower concentrations.[5]
Quantitative Analysis of this compound Content
The this compound content in feverfew can vary considerably due to factors such as the specific chemovar, environmental conditions, and post-harvest processing.[6] Commercial feverfew products also exhibit a wide range in this compound concentration.[5][7][8]
| Plant Material | This compound Content (% w/w) | Reference |
| Authenticated Tanacetum parthenium (dried leaf) | 0.14% - 0.74% | [7] |
| Commercial Feverfew Products (dried leaf) | 0.02 mg - 3.0 mg per dosage form | [7] |
| Tanacetum parthenium Powder | 0.49% | [9] |
| Hydroalcoholic Extract of T. parthenium | 1.06% | [9] |
| Tanacetum parthenium (collected in Oaxaca, Mexico) | 0.28% | [9] |
| Tanacetum parthenium (collected in Puebla, Mexico) | 0.25% | [9] |
Experimental Protocols
Extraction of this compound from Tanacetum parthenium
A rapid and efficient method for extracting this compound from feverfew herb has been developed.[10][11]
Method: Bottle-Stirring Extraction[10][11]
-
Sample Preparation: Air-dry and grind the feverfew plant material (leaves and flowers) to a fine powder.
-
Solvent System: Prepare a solution of acetonitrile/water (90:10, v/v).[10][11]
-
Extraction:
-
Filtration: Filter the resulting extract to remove solid plant material.
-
Evaporation: The solvent can be evaporated under reduced pressure to yield a concentrated extract.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard and reliable method for the quantification of this compound.[5][10][11]
Method: Reversed-Phase HPLC[10][11]
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: Cosmosil C18-AR column (150 x 4.6 mm, 5 µm, 120 Å).[10][11]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile/water (55:45, v/v).[10][11]
-
Quantification:
-
Prepare a calibration curve using a certified this compound standard at various concentrations (e.g., 0.160-850 µg/mL).[10]
-
Inject the prepared feverfew extract onto the HPLC column.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
-
Signaling Pathways and Biosynthesis
Biosynthesis of this compound
The biosynthesis of this compound in Tanacetum parthenium involves a series of enzymatic steps, starting from the isoprenoid pathway.[12][13][14]
Caption: Biosynthetic pathway of this compound from isoprenoid precursors.
Inhibition of the NF-κB Signaling Pathway by this compound
A key mechanism of this compound's anti-inflammatory and anti-cancer activity is its inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17] this compound can inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[17] This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.
References
- 1. This compound – The Miracle Compound Of Feverfew And Tansy - News [biowayorganicinc.com]
- 2. This compound, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caringsunshine.com [caringsunshine.com]
- 5. This compound content and bioactivity of feverfew (Tanacetum parthenium (L.) Schultz-Bip.). Estimation of commercial and authenticated feverfew products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openjournals.ljmu.ac.uk [openjournals.ljmu.ac.uk]
- 7. Variations in this compound content and daily dose of feverfew products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rapid extraction and high-performance liquid chromatographic determination of this compound in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidation and in planta reconstitution of the this compound biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of Parthenolide from Tanacetum parthenium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parthenolide, a sesquiterpene lactone isolated from the medicinal plant Tanacetum parthenium (feverfew), has garnered significant attention for its potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its molecular mechanisms of action. Detailed experimental protocols for key assays and a comprehensive summary of its quantitative effects on various cancer cell lines are presented. Furthermore, signaling pathways modulated by this compound are visually represented to facilitate a deeper understanding of its therapeutic potential.
Introduction
Tanacetum parthenium, commonly known as feverfew, has a long history of use in traditional medicine for the treatment of fever, migraine, and arthritis. The primary bioactive constituent responsible for its therapeutic effects is this compound.[1] Structurally, this compound is characterized by an α-methylene-γ-lactone ring and an epoxide group, which are crucial for its biological activity.[2] Emerging evidence has highlighted its potential as a multi-target agent, demonstrating efficacy in various preclinical models of cancer and inflammatory diseases.[3][4] This guide aims to provide a comprehensive technical resource for researchers and drug development professionals interested in the therapeutic application of this compound.
Molecular Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways, primarily through the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3), as well as the induction of reactive oxygen species (ROS).
Inhibition of NF-κB Signaling
The NF-κB signaling pathway is a critical regulator of inflammation, immune responses, cell proliferation, and apoptosis.[2] In many cancers, this pathway is constitutively active, promoting cell survival and resistance to therapy.[5] this compound has been shown to be a potent inhibitor of NF-κB signaling.[2]
The primary mechanism of NF-κB inhibition by this compound involves the direct inhibition of the IκB kinase (IKK) complex.[2][6] IKK is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.[7] By inhibiting IKK, this compound prevents the degradation of IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[6][7] Some studies also suggest that this compound can directly alkylate the p65 subunit of NF-κB, further preventing its DNA binding activity.[2]
Inhibition of STAT3 Signaling
The STAT3 signaling pathway is another crucial mediator of cell growth, survival, and differentiation.[8] Aberrant activation of STAT3 is frequently observed in a wide range of human cancers.[9] this compound has been identified as a potent inhibitor of the JAK/STAT3 pathway.[9][10]
This compound covalently targets and inhibits Janus kinases (JAKs), which are the primary upstream kinases responsible for STAT3 phosphorylation and activation.[9][10] Specifically, it has been shown to covalently modify cysteine residues on JAK2, suppressing its kinase activity.[9] This inhibition of JAKs prevents the subsequent phosphorylation, dimerization, and nuclear translocation of STAT3, leading to the downregulation of STAT3 target genes involved in cell proliferation and survival.[9][10]
Induction of Reactive Oxygen Species (ROS)
This compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[11][12] Increased intracellular ROS levels can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering programmed cell death.[12] The production of ROS by this compound has been linked to the activation of NADPH oxidase and the depletion of intracellular glutathione (GSH), a major antioxidant.[12][13] This oxidative stress can, in turn, activate pro-apoptotic signaling pathways, including the JNK pathway, and contribute to the dissipation of the mitochondrial membrane potential.[12]
Other Mechanisms
This compound has also been reported to exert its anti-cancer effects through other mechanisms, including:
-
Inhibition of Histone Deacetylase 1 (HDAC1): this compound can specifically deplete HDAC1 protein, leading to changes in gene expression that are comparable to those observed with pan-HDAC inhibitors.[14][15]
-
Inhibition of Cyclooxygenase-2 (COX-2): this compound can suppress the expression of COX-2, an enzyme involved in inflammation and carcinogenesis.[16][17]
-
Induction of Apoptosis: this compound induces apoptosis in various cancer cell lines by modulating the expression of apoptosis-regulatory genes, such as upregulating p53 and Bax, and downregulating Bcl-2.[18][19]
Quantitative Data on Biological Activity
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| A549 | Lung Carcinoma | 4.3 | [20] |
| TE671 | Medulloblastoma | 6.5 | [20] |
| HT-29 | Colon Adenocarcinoma | 7.0 | [20] |
| HUVEC | Endothelial Cells | 2.8 | [20] |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [18][19][21] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [18][19][21] |
| SW620 | Colorectal Cancer | 5-40 (dose-dependent effect) | [16] |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | [22] |
| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09 | [22] |
| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21 | [22] |
| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35 | [22] |
Table 1: IC50 Values of this compound in Various Cell Lines
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.
Extraction and Quantification of this compound from Tanacetum parthenium
Protocol:
-
Plant Material Preparation: Dried aerial parts of Tanacetum parthenium are ground into a fine powder.[23]
-
Extraction: 100 g of the powdered material is extracted with methanol with shaking for 1 hour.[23] The process is repeated three times.[23]
-
Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper and concentrated using a rotary evaporator.[23]
-
HPLC Quantification: The this compound content in the extract is quantified using High-Performance Liquid Chromatography (HPLC). A common method utilizes a C18 reverse-phase column with a mobile phase of methanol/water (60:40) at a flow rate of 1 ml/min and UV detection at 214 nm.[24]
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells per well and allow them to adhere overnight.[5]
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-40 µM) for 24-48 hours.[16][18]
-
MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[5] Incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[25] Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, NF-κB p65, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3) overnight at 4°C.[26][27] Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound.[28]
-
DCFH-DA Staining: Remove the treatment medium and wash the cells. Add DCFH-DA working solution (e.g., 10 µM) to each well and incubate for 30 minutes at 37°C.[28]
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS.[28]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Cell Migration and Invasion Assays
Protocol (Wound Healing Assay):
-
Create a Monolayer: Grow cells to confluence in a 6-well plate.[5]
-
Create a "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.[5]
-
Treatment and Imaging: Wash the cells to remove debris and add fresh medium with or without this compound.[5] Capture images of the wound at 0 hours and at various time points (e.g., 24 hours).[5]
-
Analysis: Measure the width of the wound at different time points to quantify cell migration.[5]
Protocol (Transwell Assay):
-
Cell Seeding: Seed cells in the upper chamber of a Transwell insert (with or without Matrigel for invasion and migration assays, respectively) in serum-free medium.[5]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[3]
-
Incubation and Treatment: Add this compound to the upper chamber and incubate for a specified time (e.g., 24-48 hours).[5]
-
Staining and Counting: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have migrated/invaded to the bottom of the membrane.[5] Count the number of stained cells under a microscope.[5]
Conclusion
This compound, the principal bioactive compound from Tanacetum parthenium, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its multifaceted mechanism of action, primarily targeting the NF-κB and STAT3 signaling pathways and inducing ROS-mediated apoptosis, makes it an attractive candidate for further drug development. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers seeking to explore the full therapeutic potential of this promising natural product. Further investigations, including preclinical and clinical studies, are warranted to translate the promising in vitro and in vivo findings into effective clinical applications.
References
- 1. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. 使用 Millicell® Cell Culture Inserts 的細胞遷移和入侵測試指引 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells [irjournal.org]
- 6. Effect of this compound on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Emerging Potential of this compound Nanoformulations in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of this compound from dissolution testing of powdered feverfew products - MedCrave online [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
- 16. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 17. Antiproliferative activity of this compound against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Rapid extraction and high-performance liquid chromatographic determination of this compound in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. The Feverfew plant-derived compound, this compound enhances platelet production and attenuates platelet activation through NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases [mdpi.com]
- 27. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble this compound analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Parthenolide: From Traditional Herb to Modern Drug Candidate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenolide, a sesquiterpene lactone, stands as a prominent example of a natural product that has journeyed from traditional herbal medicine to a subject of intense modern scientific scrutiny. Primarily isolated from the leaves and flowers of the feverfew plant (Tanacetum parthenium), its history is deeply rooted in ancient Greek and Roman medicinal practices.[1] For centuries, feverfew was a staple in European folk medicine, colloquially known as the "medieval aspirin," for its purported efficacy in treating a spectrum of ailments including fever, headaches, and various inflammatory conditions.[2][3][4] This guide provides a comprehensive overview of the discovery of this compound, its historical applications in traditional medicine, the evolution of its scientific investigation, and the experimental methodologies that have been pivotal in understanding its therapeutic potential.
Historical Context and Traditional Use
The use of feverfew dates back to the first-century, with the Greek physician Dioscorides prescribing it for "all hot inflammations."[5] Its name is derived from the Latin word "febrifugia," meaning "fever reducer."[2] Traditional applications of feverfew were extensive, encompassing the treatment of:
The plant's anti-inflammatory and pain-relieving properties made it a popular natural remedy long before the isolation of its active constituent.[1] Traditional preparations typically involved the use of fresh or dried leaves, either consumed directly or brewed into a tea.[4][7]
The Scientific Discovery of this compound
While feverfew's medicinal properties were recognized for centuries, it was not until the 20th century that scientific investigation pinpointed this compound as the primary bioactive compound. As a sesquiterpene lactone, this compound is characterized by an α-methylene-γ-lactone ring and an epoxide group, which are crucial for its biological activity.[8][9] It is found in the highest concentrations in the flowers and fruit of the feverfew plant.[10] The elucidation of this compound's structure and its identification as the active principle marked a significant milestone, paving the way for mechanistic studies and potential therapeutic applications beyond its traditional uses.
Quantitative Analysis of this compound in Tanacetum parthenium
The concentration of this compound in feverfew can vary depending on the plant part and growing conditions. Several studies have quantified its content, providing a basis for the standardization of feverfew preparations.
| Plant Part | This compound Content (% of dry weight) | Reference |
| Leaves and Flowering Tops (mixture) | 0.18% | [11] |
| Leaves | 0.09% | [11] |
| Flowering Tops | 0.27% | [11] |
| Cultivated in Ukraine (range) | 0.16% - 0.39% | [11] |
| Collected in different regions (range) | 0.25% - 0.28% | [11] |
Dosage in Traditional and Early Clinical Use
Standardized dosages for feverfew have been a subject of investigation, with recommendations often based on the this compound content.
| Preparation | Recommended Dosage | This compound Content | Use | Reference |
| Dried Leaf Capsules | 100-300 mg, up to 4 times daily | 0.2% - 0.4% | Migraine | [2][3][5] |
| CO2 Extracted Supplements | 6.25 mg, 3 times daily | Not specified | Migraine Prevention | [5] |
| Fresh Leaves | 2-3 leaves daily | Not specified | Headache Prevention | [12] |
| Tincture (1:2, 60% EtOH) | 1-4 mL, 2-3 times daily | Not specified | General Use | [12] |
Experimental Protocols
The isolation and characterization of this compound have been refined over time, employing various analytical techniques.
Protocol 1: Extraction and Isolation of this compound
This protocol outlines a general method for the extraction and isolation of this compound from dried feverfew leaves, based on early laboratory practices.
-
Extraction:
-
Dried and powdered feverfew leaves are subjected to extraction with a suitable organic solvent, such as dichloromethane or a mixture of acetonitrile and water.[13][14]
-
The mixture is stirred for a defined period (e.g., 30 minutes) to ensure efficient extraction of the compound.[13]
-
The solid plant material is then separated from the solvent by filtration.
-
-
Purification by Column Chromatography:
-
The crude extract is concentrated and then subjected to column chromatography for purification.
-
A silica gel column is typically used, with a mobile phase consisting of a non-polar solvent and a moderately polar solvent (e.g., hexane and ethyl acetate) to elute the compounds based on their polarity.[15]
-
-
Fraction Collection and Analysis:
-
Fractions are collected as the solvent runs through the column.
-
Thin-Layer Chromatography (TLC) is used to monitor the separation and identify the fractions containing this compound by comparing with a known standard.[15]
-
-
Solvent Evaporation and Crystallization:
-
The fractions containing pure this compound are combined, and the solvent is removed using a rotary evaporator.
-
The resulting solid can be further purified by crystallization to obtain pure this compound.[15]
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantitative analysis of this compound in feverfew extracts and commercial products.[13][16]
-
Sample Preparation:
-
A known weight of the dried plant material or commercial product is extracted with a defined volume of solvent (e.g., acetonitrile/water mixture).[13]
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.[13][16]
-
Mobile Phase: A mixture of acetonitrile and water or a gradient of aqueous buffer and organic solvent is employed.[13][16]
-
Flow Rate: A constant flow rate (e.g., 1.0 - 1.5 mL/min) is maintained.[13][16]
-
Detection: UV detection at 210 nm is typically used to monitor the elution of this compound.[13][16]
-
-
Calibration and Quantification:
-
A calibration curve is generated using standard solutions of pure this compound at known concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Early Mechanistic Insights: Inhibition of NF-κB Signaling
Initial investigations into the molecular mechanism of this compound's anti-inflammatory effects identified the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary target.[9][17][18] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival.
This compound was found to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[19] This discovery was a significant breakthrough in understanding how a traditional herbal remedy exerts its therapeutic effects at a molecular level.
Caption: A timeline illustrating the key milestones in the history of this compound.
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
The journey of this compound from a key component of a traditional herbal remedy to a well-characterized bioactive molecule is a testament to the value of ethnobotanical knowledge in modern drug discovery. The historical use of feverfew provided the initial clues that led to the isolation of this compound and the subsequent investigation of its anti-inflammatory and other therapeutic properties. Early research, focused on its ability to inhibit the NF-κB signaling pathway, has laid the groundwork for a deeper understanding of its molecular mechanisms. For researchers and drug development professionals, the story of this compound underscores the potential of natural products as a source of novel therapeutic agents and highlights the importance of rigorous scientific investigation to validate and harness their benefits. Further research into this compound and its derivatives continues to explore its potential in treating a range of diseases, from cancer to neuroinflammatory disorders, ensuring its enduring legacy in the field of pharmacology.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. What Is Feverfew? Benefits, Migraine Impact, and More [healthline.com]
- 3. Feverfew: Uses and side effects [medicalnewstoday.com]
- 4. visiontimes.com [visiontimes.com]
- 5. Feverfew (Tanacetum parthenium L.): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Feverfew: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. Feverfew [herbgarden.co.za]
- 8. This compound and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 12. Feverfew Uses and Plant Profile [learningherbs.com]
- 13. Rapid extraction and high-performance liquid chromatographic determination of this compound in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Determination of this compound in selected feverfew products by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trends in this compound research over the past two decades: A bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenolide, a sesquiterpene lactone primarily isolated from the plant Tanacetum parthenium (feverfew), has garnered significant attention in the scientific community for its potent anti-inflammatory and anti-cancer properties. Its multifaceted biological activity stems from its ability to interact with and modulate the function of several key intracellular proteins. The presence of an α-methylene-γ-lactone ring and an epoxide group in its structure allows this compound to form covalent bonds, primarily with cysteine residues in its target proteins, leading to irreversible inhibition or functional alteration. This technical guide provides a comprehensive overview of the primary molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it affects.
Core Molecular Targets and Quantitative Data
This compound's promiscuous yet specific reactivity allows it to interact with a range of proteins, leading to the disruption of critical cellular signaling pathways. The primary and most extensively studied molecular targets are summarized below. Due to the covalent nature of this compound's interactions, traditional equilibrium dissociation constants (Kd) are often not the most relevant measure of binding. Instead, half-maximal inhibitory concentrations (IC50) from various functional assays are more commonly reported and are presented here.
| Target Protein | Pathway | Assay Type | Cell Line/System | IC50 Value | Reference |
| IKKβ (IκB Kinase β) | NF-κB Signaling | In vitro kinase assay | - | ~5 µM | [1] |
| JAK2 (Janus Kinase 2) | STAT3 Signaling | In vitro kinase assay | Immunoprecipitated JAK2 from HEK293 cells | 3.937 µM | [2][3] |
| STAT3 Phosphorylation | STAT3 Signaling | IL-6 induced STAT3-responsive luciferase reporter assay | HepG2/STAT3 cells | 2.628 µmol/L | [2] |
| STAT3 Phosphorylation | STAT3 Signaling | Western Blot (IL-6 induced) | MDA-MB-231 cells | 4.804 µmol/L | [2] |
| HDAC1 (Histone Deacetylase 1) | Epigenetic Regulation | Protein Depletion (Western Blot) | Various | Concentration-dependent depletion | [4][5] |
| Tubulin | Cytoskeletal Dynamics | Tubulin Polymerization Assay | - | Potent inhibitor (specific IC50 not consistently reported) | [6] |
| FAK1 (Focal Adhesion Kinase 1) | Cell Adhesion and Migration | In vitro kinase activity assay | Purified human FAK1 | Inhibition demonstrated at 100 µM | [7][8] |
Signaling Pathways Modulated by this compound
This compound exerts its significant biological effects by interfering with key signaling cascades that are often dysregulated in cancer and inflammatory diseases.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[9] In many cancers, this pathway is constitutively active, promoting cell survival and resistance to therapy.[9] this compound is a well-established inhibitor of the canonical NF-κB pathway.[10] Its primary mechanism of action is the direct inhibition of the IκB kinase (IKK) complex, specifically the IKKβ subunit.[1] By covalently binding to a cysteine residue in the activation loop of IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα.[10] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[11]
The JAK/STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Aberrant activation of the JAK/STAT3 pathway is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of STAT3 signaling.[2] It achieves this by directly targeting and covalently modifying Janus kinases (JAKs), the upstream activators of STAT3.[2][12] Specifically, this compound has been demonstrated to bind to cysteine residues on JAK1 and JAK2, thereby inhibiting their kinase activity.[2][13] This prevents the phosphorylation of STAT3, its subsequent dimerization, and translocation to the nucleus to activate the transcription of target genes.[2]
Experimental Methodologies
The identification and validation of this compound's molecular targets have been achieved through a combination of biochemical, cell-based, and proteomic approaches. Below are detailed methodologies for key experiments.
Affinity Chromatography-Mass Spectrometry for Target Identification
This workflow is a powerful approach to identify the direct binding partners of a small molecule like this compound.
Protocol:
-
Synthesis of Biotinylated this compound: A this compound analog containing a linker with a terminal biotin moiety is synthesized.
-
Immobilization: The biotinylated this compound is incubated with streptavidin-coated agarose or magnetic beads to achieve immobilization.
-
Cell Lysis: The cells of interest are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity and native conformations.
-
Affinity Pull-down: The cell lysate is incubated with the this compound-conjugated beads, allowing for the specific binding of target proteins.
-
Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, the protein bands are excised, and subjected to in-gel tryptic digestion. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.
In Vitro IKKβ Kinase Assay
This assay directly measures the enzymatic activity of IKKβ and its inhibition by this compound.[11]
Materials:
-
Recombinant active IKKβ
-
GST-IκBα (1-54) substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or cold ATP
-
This compound
-
SDS-PAGE and autoradiography equipment
Protocol:
-
Prepare the kinase reaction mixture containing kinase assay buffer, GST-IκBα substrate, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiate the reaction by adding recombinant IKKβ and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated GST-IκBα by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
In Vitro JAK2 Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on JAK2 activity.[2]
Materials:
-
Recombinant active JAK2
-
STAT3-derived peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Protocol:
-
Set up the kinase reaction in a 96-well plate with kinase assay buffer, the STAT3 peptide substrate, and a range of this compound concentrations.
-
Add recombinant JAK2 to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Determine the IC50 value of this compound for JAK2 inhibition from the dose-response curve.
Western Blot for HDAC1 Depletion
This method is used to assess the effect of this compound on the protein levels of HDAC1.[4]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against HDAC1 and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against HDAC1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of HDAC1 protein.
Conclusion
This compound is a promiscuous yet functionally specific natural product that covalently modifies and inhibits several key proteins involved in cancer cell proliferation, survival, and inflammation. Its ability to simultaneously target multiple critical signaling pathways, including NF-κB and STAT3, underscores its therapeutic potential. The methodologies outlined in this guide provide a framework for the continued investigation of this compound's mechanisms of action and the identification of novel molecular targets. Further research, particularly in quantitative proteomics and structural biology, will be crucial to fully elucidate the complex pharmacology of this promising natural compound and to guide the development of more potent and selective derivatives for clinical applications.
References
- 1. Effect of this compound on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound specifically depletes histone deacetylase 1 protein and induces cell death through ataxia telangiectasia mutated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 호스팅 기간 만료 [x-y.net]
- 10. The anti-inflammatory natural product this compound from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases [ouci.dntb.gov.ua]
The Role of Parthenolide in the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parthenolide, a sesquiterpenoid lactone primarily isolated from the plant Tanacetum parthenium (feverfew), has garnered significant attention for its potent anti-inflammatory and anti-cancer properties. A substantial body of evidence indicates that these effects are largely mediated through its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and malignancies. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound modulates NF-κB signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). In most unstimulated cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state, bound to inhibitory proteins known as inhibitors of κB (IκBs).[1][2][3] The canonical NF-κB signaling pathway is typically initiated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β). This activation cascade leads to the recruitment of various signaling intermediates to the cytokine receptor, ultimately resulting in the activation of the IκB kinase (IKK) complex. The IKK complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates IκBα.[2][3] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization sequence on the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing its translocation into the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a plethora of pro-inflammatory and pro-survival genes, including cytokines, chemokines, and anti-apoptotic proteins.[2]
This compound's Mechanism of Action in NF-κB Inhibition
The primary mechanism by which this compound exerts its inhibitory effect on the NF-κB pathway is through the direct inhibition of the IκB kinase (IKK) complex.[4][5][6][7] This action prevents the phosphorylation and subsequent degradation of IκBα, thereby locking NF-κB in its inactive cytoplasmic state and preventing the transcription of its target genes.[4][8]
There is compelling evidence suggesting that this compound specifically targets the IKKβ subunit.[9][10] Studies have shown that a mutation of cysteine 179 in the activation loop of IKKβ abrogates its sensitivity to this compound.[9] The α-methylene-γ-lactone moiety of this compound is crucial for this inhibitory activity, as it can form a covalent bond with the cysteine residue in IKKβ.[9]
While the inhibition of IKK is widely accepted as the principal mechanism, some studies have proposed a secondary, more direct mode of action. This alternative hypothesis suggests that this compound can directly alkylate the p65 subunit of NF-κB, thereby preventing its binding to DNA.[4] However, this remains a point of contention in the literature, with many studies indicating that the primary site of action is upstream at the IKK complex.[4]
Beyond the canonical pathway, this compound has also been shown to influence other signaling molecules that can impact NF-κB activity, such as STAT1 and STAT3.[1]
Below is a diagram illustrating the canonical NF-κB signaling pathway and the points of inhibition by this compound.
Quantitative Data on this compound's Inhibitory Effects
The inhibitory activity of this compound on the NF-κB pathway has been quantified in numerous studies across various cell lines and experimental conditions. The following tables summarize key quantitative findings.
Table 1: IC50 Values of this compound for NF-κB Inhibition and Cytotoxicity
| Cell Line | Assay Type | Parameter Measured | IC50 (µM) | Reference |
| THP-1 | Cytokine Expression | IL-6, IL-1β, IL-8, etc. | 1.091 - 2.620 | [11] |
| THP-1 | TLR4 Expression | TLR4 | 1.373 | [11] |
| CNE1 | Cell Viability (24h) | Cell Proliferation | 20.05 | [12] |
| CNE1 | Cell Viability (48h) | Cell Proliferation | 7.46 | [12] |
| CNE2 | Cell Viability (24h) | Cell Proliferation | 32.66 | [12] |
| CNE2 | Cell Viability (48h) | Cell Proliferation | 10.47 | [12] |
Table 2: Dose-Dependent Inhibition of NF-κB Activity by this compound
| Cell Line | Stimulus | This compound Conc. (µM) | % Inhibition of NF-κB Activity | Reference |
| Murine VSMCs | LPS | Not specified | 76 ± 16 | [13] |
| HEK293 | TNF-α | 15 | Significant | [2] |
| HEK293 | TNF-α | 50 | Significant, dose-dependent | [2] |
| HEK293 | TNF-α | 70 | Significant, dose-dependent | [2] |
| MM.1S | Constitutive & TNF-α | 5 | Apparent decrease | [14] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of this compound on the NF-κB signaling pathway.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines have been utilized, including human embryonic kidney (HEK293) cells, human monocytic (THP-1) cells, nasopharyngeal carcinoma (CNE1, CNE2) cells, and vascular smooth muscle cells (VSMCs).[2][11][12][13]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation.[4][13]
-
Stimulation: To activate the NF-κB pathway, cells are stimulated with an appropriate agonist, such as TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS; e.g., 1 µg/mL), for a defined period.[2][13]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect NF-κB DNA binding activity.
-
Nuclear Extract Preparation: Following treatment, cells are harvested, and nuclear extracts are prepared using a hypotonic lysis buffer followed by a high-salt extraction buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase.
-
Binding Reaction: Labeled probe is incubated with nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding. For competition assays, an excess of unlabeled probe is added.
-
Electrophoresis: The DNA-protein complexes are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the bands corresponding to the NF-κB-DNA complexes.
Western Blotting
Western blotting is employed to analyze the protein levels of key components of the NF-κB pathway.
-
Protein Extraction: Whole-cell or cytosolic/nuclear fractions are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Protein concentration is quantified.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for proteins of interest (e.g., IκBα, phospho-IκBα, p65, IKKα/β, or a loading control like β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Cells are transiently transfected with a reporter plasmid containing a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a promoter with multiple NF-κB binding sites. A control plasmid (e.g., expressing β-galactosidase) is often co-transfected to normalize for transfection efficiency.
-
Treatment and Stimulation: After transfection, cells are treated with this compound followed by stimulation with an NF-κB activator.
-
Luciferase/SEAP Assay: Cell lysates or culture supernatants are collected, and the reporter enzyme activity is measured using a luminometer or spectrophotometer according to the manufacturer's instructions. The results are normalized to the control plasmid activity.[2][15][16]
In Vitro Kinase Assay for IKK Activity
This assay directly measures the enzymatic activity of the IKK complex.
-
Immunoprecipitation: The IKK complex is immunoprecipitated from cell lysates using an antibody against one of its subunits (e.g., IKKα or IKKγ/NEMO).
-
Kinase Reaction: The immunoprecipitated complex is incubated with a substrate, such as a glutathione S-transferase (GST)-IκBα fusion protein, in the presence of [γ-³²P]ATP and a kinase buffer.
-
Analysis: The reaction products are resolved by SDS-PAGE. The gel is dried and autoradiographed to detect the phosphorylated GST-IκBα.
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on NF-κB activation using Western blotting.
Conclusion and Future Directions
This compound is a potent inhibitor of the NF-κB signaling pathway, primarily through its targeted inhibition of the IKK complex. This mechanism underpins its well-documented anti-inflammatory and anti-cancer activities. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.
Future research should aim to further elucidate the precise molecular interactions between this compound and the IKK complex, potentially through structural biology studies. Additionally, while preclinical data is promising, more extensive clinical trials are necessary to establish the safety and efficacy of this compound in treating diseases driven by aberrant NF-κB activity. The development of more soluble and bioavailable analogs of this compound is also a critical area for future investigation to enhance its therapeutic utility.
References
- 1. The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 3. Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The anti-inflammatory natural product this compound from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Anti-inflammatory Mechanisms of Parthenolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parthenolide (PTL), a sesquiterpene lactone primarily isolated from the medicinal plant Tanacetum parthenium (feverfew), has garnered significant scientific interest for its potent anti-inflammatory and anti-cancer properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects. It focuses on its multifaceted interactions with key signaling pathways central to the inflammatory response, including Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NOD-like receptor protein 3 (NLRP3) inflammasome. This document summarizes quantitative efficacy data, details essential experimental protocols for investigating its activity, and provides visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] The therapeutic targeting of key inflammatory signaling cascades is a cornerstone of modern drug development. This compound has emerged as a promising natural compound due to its ability to modulate multiple critical nodes within these pathways.[1][4] Its unique chemical structure, featuring an α-methylene-γ-lactone ring and an epoxide group, allows it to covalently interact with specific nucleophilic sites on target proteins, contributing to its diverse biological activities.[2][5] This guide dissects these interactions to provide a clear framework for its mechanism of action.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by inhibiting several pro-inflammatory signaling pathways. The primary mechanisms are detailed below.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a pivotal regulator of genes involved in inflammation and immunity.[6] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[7] This liberates NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[8][9]
This compound is a potent inhibitor of this pathway.[8] Its primary mechanism involves the direct inhibition of the IKK complex, specifically targeting IKKβ.[1][8] By preventing IKK activation, this compound blocks the phosphorylation and degradation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and preventing NF-κB's nuclear translocation.[10][11] Some studies also suggest that this compound can directly alkylate the p65 subunit of NF-κB, further preventing its DNA binding activity.[7][10][12]
Inhibition of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a crucial role in immunity and inflammation.[13] Upon cytokine binding (e.g., IL-6), receptor-associated Janus kinases (JAKs) become activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for target inflammatory genes.[14]
This compound has been identified as a potent, covalent pan-JAK inhibitor, targeting JAK1, JAK2, and Tyk2.[13][15] It covalently modifies specific cysteine residues within the JAK proteins, which suppresses their kinase activity.[13][16] This action prevents the subsequent phosphorylation and activation of STAT3, a key mediator of inflammatory responses.[16][17][18] By blocking the JAK/STAT pathway, this compound effectively reduces the expression of STAT3-dependent inflammatory genes.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex in the cytoplasm that plays a critical role in the innate immune system by detecting pathogenic microorganisms and sterile stressors.[19] Its activation leads to the cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[19]
This compound has been shown to specifically inhibit the activation of the NLRP3 inflammasome.[20][21] It acts by blocking the upstream signals and preventing the assembly of the inflammasome complex.[20] Further studies suggest that this compound may directly target the ATPase activity of the NLRP3 protein, which is essential for its function.[19] This inhibition prevents caspase-1 activation and significantly reduces the release of IL-1β, a potent pyrogen and inflammatory mediator.[22]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPK pathways, including p38 and JNK, are also involved in regulating the production of inflammatory cytokines.[10] Several reports suggest that this compound can inhibit the p38 MAPK and JNK signaling pathways, which contributes to its overall anti-inflammatory profile by reducing the expression of cytokines like TNF-α.[10][23]
Quantitative Efficacy of this compound
The potency of this compound has been quantified in various in vitro assays. The following tables summarize key inhibitory concentration (IC50) values, demonstrating its efficacy against specific inflammatory targets.
Table 1: IC50 Values for this compound in STAT3-Dependent Assays
| Assay Type | Cell Line | Stimulus | IC50 Value (µM) | Reference |
|---|
| STAT3-dependent Luciferase Activity | HepG2 | IL-6 | 4.804 |[15] |
Table 2: IC50 Values for this compound in Cytokine Inhibition Assays
| Target Cytokine/Mediator | Cell Line | Stimulus | IC50 Value (µM) | Reference |
|---|
| IL-6, IL-1β, IL-8, TNF-α, etc. | THP-1 | LPS | 1.091 - 2.620 |[24] |
Table 3: IC50 Values for this compound and Derivatives in NLRP3 Inflammasome Assays
| Compound | Target | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Derivative 8b | IL-1β Release | J774A.1 | 0.3 | [22] |
| Derivative 8b | IL-1β Release | Primary Glial Cells | 1.0 |[22] |
Table 4: Cytotoxicity (IC50) of this compound in Cancer Cell Lines
| Cell Line Type | Example Cell Lines | IC50 Range (µM) | Reference |
|---|
| Non-Small Cell Lung Cancer (NSCLC) | GLC-82 | 6.07 - 15.38 |[25] |
Key Experimental Methodologies
The following protocols describe standard methods used to characterize the anti-inflammatory activity of this compound.
Western Blot for IκBα and STAT3 Phosphorylation
This technique is used to detect changes in the phosphorylation status and total protein levels of key signaling molecules following treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MDA-MB-231) and grow to 70-80% confluency. Pre-treat with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent (e.g., TNF-α, IL-6) for a short period (e.g., 10-30 minutes).
-
Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing total cellular protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 15-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific for the target protein (e.g., anti-phospho-IκBα, anti-phospho-STAT3, or their total protein counterparts) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[10][26]
-
Analysis: Quantify band intensity using densitometry software. Normalize phosphoprotein levels to total protein levels and a loading control (e.g., β-actin).
In Vitro IKK Kinase Assay
This assay directly measures the enzymatic activity of the IKK complex.
-
Cell Treatment and Lysis: Treat cells as described for Western Blotting to induce IKK activation. Lyse cells in a non-denaturing buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody against an IKK subunit (e.g., IKKα or IKKγ) and protein A/G-agarose beads to pull down the IKK complex.
-
Kinase Reaction: Wash the immunoprecipitated complex. Resuspend the beads in a kinase buffer containing a specific substrate (e.g., GST-IκBα (1-54) fusion protein) and [γ-³²P]ATP.
-
Reaction Termination and Analysis: Incubate at 30°C for 20-30 minutes. Stop the reaction by adding SDS loading buffer. Separate the reaction products by SDS-PAGE.
-
Detection: Dry the gel and expose it to an autoradiography film or a phosphor screen to detect the radiolabeled (phosphorylated) substrate.[10][27]
-
Quantification: Measure the radioactivity incorporated into the substrate band to determine kinase activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB.
-
Nuclear Extract Preparation: Following cell treatment, isolate nuclei and prepare nuclear protein extracts.
-
Probe Labeling: Synthesize a short, double-stranded DNA oligonucleotide containing the consensus binding site for NF-κB. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with nuclear extracts in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: If using a radioactive probe, dry the gel and perform autoradiography. If using a non-radioactive probe, transfer to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence. A "shift" in the mobility of the labeled probe indicates binding by NF-κB.[10]
Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of a specific pathway (e.g., NF-κB or STAT3).
-
Transfection: Co-transfect cells with a reporter plasmid (containing multiple NF-κB or STAT3 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After 24-48 hours, treat the cells with this compound and/or an inflammatory stimulus.
-
Lysis and Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer and a dual-luciferase assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in normalized luciferase activity in this compound-treated cells indicates inhibition of the transcription factor's activity.[15]
Conclusion and Future Perspectives
This compound demonstrates significant anti-inflammatory activity through the targeted inhibition of multiple, convergent signaling pathways, most notably NF-κB, JAK/STAT, and the NLRP3 inflammasome. Its ability to covalently modify key kinases like IKK and JAKs underscores its potency and provides a clear molecular basis for its effects. The quantitative data confirm its efficacy at micromolar concentrations in vitro.
While this compound itself has limitations such as poor solubility and bioavailability, its well-defined mechanisms of action make it an excellent lead compound for the development of novel anti-inflammatory therapeutics.[19][28] Future research should focus on the synthesis and evaluation of more soluble and bioavailable analogues, exploring their efficacy in in vivo models of inflammatory disease, and conducting clinical trials to validate their therapeutic potential in humans. The comprehensive understanding of this compound's molecular targets provided in this guide serves as a critical foundation for these future drug development efforts.
References
- 1. This compound, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Molecular mechanisms of this compound's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound could become a promising and stable drug with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in chemistry and bioactivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. The NF-κB inhibitor this compound interacts with histone deacetylase inhibitors to induce MKK7/JNK1-dependent apoptosis in human acute myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 9. The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 20. This compound targets NLRP3 to treat inflammasome-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. Synthesis and biological evaluation of this compound derivatives with reduced toxicity as potential inhibitors of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound induces gallbladder cancer cell apoptosis via MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. This compound suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. files.core.ac.uk [files.core.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. This compound and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Initial Studies on Parthenolide Cytotoxicity in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research into the cytotoxic effects of Parthenolide (PTL), a naturally occurring sesquiterpene lactone, on various tumor cells. It consolidates key findings, details common experimental protocols, and visualizes the primary molecular pathways involved in its anti-cancer activity.
Core Mechanisms of this compound-Induced Cytotoxicity
This compound, first identified in the plant Tanacetum parthenium (feverfew), has demonstrated significant potential as an anti-cancer agent.[1][2] Its cytotoxic activity is primarily attributed to a multi-targeted mechanism of action that includes the inhibition of pro-survival signaling pathways, induction of cellular stress, and activation of programmed cell death. A notable characteristic of this compound is its ability to selectively induce cell death in cancer cells while often sparing normal cells.[1][3]
Inhibition of Nuclear Factor-Kappa B (NF-κB) Signaling
A predominant mechanism of this compound's action is the potent inhibition of the NF-κB signaling pathway, which is constitutively active in many cancers and plays a crucial role in tumor growth, survival, and resistance to therapy.[1][4] PTL interferes with this pathway at multiple points:
-
Inhibition of IκB Kinase (IKK): PTL can inhibit the IKK complex, which is responsible for phosphorylating the inhibitor of NF-κB, IκBα.[1][4] This prevents the degradation of IκBα, keeping NF-κB sequestered in an inactive state in the cytoplasm.[4][5]
-
Direct Alkylation of p65: The α-methylene-γ-lactone ring in PTL can directly alkylate the p65 subunit of the NF-κB complex, preventing it from binding to DNA.[1]
By suppressing NF-κB, this compound downregulates the expression of numerous anti-apoptotic genes (e.g., Bcl-2, Bcl-xL) and other genes involved in inflammation and cell proliferation (e.g., COX-2, various interleukins), thereby sensitizing cancer cells to apoptosis.[2][5]
Induction of Oxidative Stress
This compound disrupts the intracellular redox balance, leading to a significant increase in reactive oxygen species (ROS).[5][6] This is a critical component of its cytotoxic effect. The key steps involve:
-
Glutathione (GSH) Depletion: PTL reacts with intracellular thiols, leading to a decrease in the levels of free glutathione (GSH), a major cellular antioxidant.[1][7]
-
ROS Accumulation: The reduction in GSH levels results in the accumulation of ROS, such as superoxide anion and nitric oxide.[1][8]
-
Mitochondrial Dysfunction: Elevated ROS levels lead to the depolarization of mitochondrial membranes, a key event in the intrinsic apoptotic pathway.[6][8]
-
JNK Activation: ROS accumulation can also lead to the sustained activation of c-Jun N-terminal kinase (JNK), a stress-activated protein kinase that promotes apoptosis.[1][9]
Induction of Apoptosis
This compound triggers programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][10]
-
Intrinsic Pathway: This pathway is activated by intracellular stress, such as the ROS accumulation induced by PTL. Key events include the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins like Bim.[10][11] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[10]
-
Extrinsic Pathway: PTL has been shown to increase the expression of death receptor 5 (DR5).[10] Ligation of this receptor activates caspase-8, which can then directly activate caspase-3 or cleave Bid to truncated Bid (t-Bid), amplifying the apoptotic signal through the mitochondrial pathway.[10]
The convergence of these pathways on the activation of caspase-3 leads to the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and ultimately, cell death.[2][11]
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound varies across different tumor cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a drug's potency. Studies have reported IC₅₀ values for PTL generally ranging from 2.5 to 25 µM.[12]
| Cancer Type | Cell Line | Treatment Duration | IC₅₀ / Effective Concentration | Observed Effects | Reference |
| Colorectal Cancer | SW620 | 24 hours | Dose-dependent (5-40 µM) | Antiproliferative, Apoptosis | [11] |
| Bladder Cancer | 5637 | Not Specified | Not Specified | Decreased cell viability, Apoptosis, G1 arrest | [2] |
| Breast Cancer | MDA-MB-231 | Not Specified | Dose-dependent | ROS generation, Autophagy, JNK activation | [9] |
| Pre-B Leukemia | t(4;11) lines | 4 hours | 5-100 µM | Apoptosis, ROS production | [8] |
| Pancreatic Cancer | Gem-resistant lines | Not Specified | >10 µM | Inhibition of proliferation | [13] |
| Lymphoid Malignancies | KOPN-8, Raji | Not Specified | Dose-dependent | Decreased metabolic activity, Apoptosis, ROS | [6][14] |
| Oral Cancer | MC-3, HN22 | 24 hours | ~20 µM | Apoptosis, Caspase-3 cleavage | [10] |
Detailed Experimental Protocols
The following sections describe generalized methodologies commonly employed in the initial cytotoxic evaluation of this compound.
General Experimental Workflow
A typical workflow for assessing the cytotoxic effects of this compound involves cell culture, treatment with the compound, and subsequent analysis of cell viability, apoptosis, and protein expression changes.
Cell Culture and this compound Treatment
-
Cell Lines: Human tumor cell lines (e.g., SW620 colorectal, 5637 bladder, MDA-MB-231 breast) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[11] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Stock Solution: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is stored at -20°C.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM).[11] A vehicle control group (DMSO only) is included to account for any solvent effects. Cells are then incubated for a specified period (e.g., 24, 48 hours).
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Reagent Addition: Following PTL treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the resulting formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed using a flow cytometer (e.g., FACScan).[11] The resulting data allows for the quantification of different cell populations: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), and Annexin V-positive/PI-positive (late apoptotic/necrotic).
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in the pathways of interest.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against target proteins (e.g., Bcl-2, cleaved caspase-3, PARP, p65).[10][11]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Actin or α-tubulin is often used as a loading control to ensure equal protein loading.[10]
Conclusion and Future Directions
Initial studies have consistently demonstrated that this compound exhibits significant cytotoxic effects against a wide range of tumor cells.[2][15] Its ability to modulate multiple critical signaling pathways, particularly NF-κB, and to induce oxidative stress and apoptosis, underscores its potential as a template for novel cancer therapeutics.[3][5] While promising, the clinical application of native this compound has been hindered by its poor water solubility and limited bioavailability.[12] Future research is focused on the development of more soluble and potent analogues, such as Dimethylaminothis compound (DMAPT), and novel drug delivery systems, like nanoformulations, to enhance its therapeutic efficacy and translate these foundational findings into clinical practice.[3][12]
References
- 1. This compound as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 5. Frontiers | The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. [Molecular mechanisms of this compound's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces significant apoptosis and production of reactive oxygen species in high-risk pre-B leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble this compound analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Parthenolide's Impact on Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parthenolide (PTL), a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), has garnered significant attention for its anti-inflammatory and anti-cancer properties. A pivotal aspect of its mechanism of action is its ability to modulate intracellular reactive oxygen species (ROS) levels. This technical guide provides an in-depth analysis of the multifaceted impact of this compound on ROS production, its downstream signaling consequences, and the experimental methodologies used to elucidate these effects. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
Reactive oxygen species are a group of highly reactive chemical molecules derived from oxygen. While essential for various physiological processes at low concentrations, their overproduction leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer. This compound has been shown to paradoxically act as a pro-oxidant in cancer cells, leading to cytotoxic effects, while potentially exhibiting antioxidant properties in normal cells.[1][2] This dual role makes it a compelling molecule for therapeutic investigation. This guide will dissect the intricate relationship between this compound and ROS, providing a foundational understanding for further research and development.
This compound-Induced ROS Production: Quantitative Overview
This compound consistently demonstrates the ability to increase ROS levels across a variety of cancer cell lines. The extent of this increase is both dose- and cell-line-dependent. The following table summarizes key quantitative findings from multiple studies.
| Cell Line | This compound Concentration | ROS Type | Fold Increase/Percentage Change in ROS | Reference |
| Lymphoid Malignancies | ||||
| Raji (Burkitt's Lymphoma) | 10 µM | Peroxides | 107.6 ± 1.6% of control | [3] |
| Raji (Burkitt's Lymphoma) | 10 µM | Superoxide Anion | 133.0 ± 9.9% of control | [3] |
| 697 (B-cell Acute Lymphoblastic Leukemia) | 2.5 µM | Peroxides | 142.7 ± 18.4% of control | [3] |
| 697 (B-cell Acute Lymphoblastic Leukemia) | 2.5 µM | Superoxide Anion | 112.3 ± 3.4% of control | [3] |
| KOPN-8 (B-cell Acute Lymphoblastic Leukemia) | 2.5 µM | Peroxides | 125.5 ± 7.4% of control | [3] |
| KOPN-8 (B-cell Acute Lymphoblastic Leukemia) | 2.5 µM | Superoxide Anion | 148.3 ± 17.8% of control | [3] |
| CEM (T-cell Acute Lymphoblastic Leukemia) | 5 µM | Peroxides | 117.1 ± 1.4% of control | [3] |
| CEM (T-cell Acute Lymphoblastic Leukemia) | 5 µM | Superoxide Anion | 112.4 ± 1.4% of control | [3] |
| MOLT-4 (T-cell Acute Lymphoblastic Leukemia) | 7.5 µM | Peroxides | 170.9 ± 11.8% of control | [3] |
| MOLT-4 (T-cell Acute Lymphoblastic Leukemia) | 7.5 µM | Superoxide Anion | 139.6 ± 7.3% of control | [3] |
| Pre-B Acute Lymphoblastic Leukemia (t(4;11)) | 5-100 µM | Nitric Oxide, Superoxide Anion, Hypochlorite Anion | Increase detected at 4 hours | [4] |
| Hepatocellular Carcinoma | ||||
| HepG2 | 18 µM (IC50) | Lipid Peroxidation | Significant increase after 6 hours | [5] |
| HepG2 | 54 µM (IC90) | Lipid Peroxidation | Significant increase after 6 hours | [5] |
| Breast Cancer | ||||
| MDA-MB-231 (Triple-Negative) | 25 µM | Superoxide Anion | Intense fluorescence observed at 2-6 hours | [6] |
| Chronic Myeloid Leukemia | ||||
| K562, KCL-22 | 7.5-10 µM | General ROS (H2O2), Superoxide Anion | Increase observed at 1 hour | [7] |
| CD34+lin- CML-CP | Not specified | General ROS (H2O2), Superoxide Anion | Increase observed at 1 hour | [7] |
| Gastric Cancer | ||||
| MGC-803 | Not specified | General ROS | Significant increase | [8] |
Mechanisms of this compound-Induced ROS Production
This compound employs several mechanisms to elevate intracellular ROS levels, primarily targeting the delicate redox balance within cancer cells.
Depletion of Intracellular Thiols
A primary mechanism of this compound-induced oxidative stress is the depletion of intracellular thiols, most notably glutathione (GSH).[5][9] GSH is a critical antioxidant that neutralizes ROS. This compound's α-methylene-γ-lactone ring can react with the sulfhydryl groups of GSH, leading to its depletion and a subsequent increase in ROS.[6] In MDA-MB-231 breast cancer cells, 25 µM of this compound reduced GSH levels to 10-15% of the control after 16 hours.[6] This depletion of GSH is a key event that can trigger downstream cell death pathways like ferroptosis in hepatocellular carcinoma cells.[5]
Activation of NADPH Oxidase (NOX)
This compound has been shown to activate NADPH oxidase (NOX), a membrane-bound enzyme complex that generates superoxide anions.[6][10] In MDA-MB-231 cells, the production of superoxide anions was suppressed by apocynin, a NOX inhibitor, confirming the role of this enzyme in this compound-induced ROS generation.[6] The activation of NOX by this compound appears to be dependent on an increase in cytosolic Ca2+.[6]
Mitochondrial Dysfunction
This compound can induce mitochondrial dysfunction, leading to an increase in mitochondrial ROS (mtROS). This is often characterized by a reduction in the mitochondrial membrane potential (ΔΨmit).[9][10] In lymphoid malignancies, a decrease in ΔΨmit was observed across all studied cell lines following this compound treatment.[9] In hepatocellular carcinoma cells, this compound treatment leads to a disruption in mitochondrial activity, contributing to a cycle of inefficient mitochondrial respiration and further oxidative stress.[10]
Signaling Pathways Modulated by this compound-Induced ROS
The increase in ROS triggered by this compound activates several downstream signaling pathways that ultimately contribute to its anti-cancer effects.
Inhibition of NF-κB Signaling
A well-established target of this compound is the nuclear factor kappa B (NF-κB) signaling pathway, which is often constitutively active in cancer cells and promotes survival.[1][9] this compound can inhibit NF-κB both directly, by alkylating the p65 subunit, and indirectly through ROS-mediated mechanisms.[2][11][12] The oxidative stress induced by this compound can inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[11] In MDA-MB-231 cells, the antioxidant N-acetylcysteine (NAC) partially prevented the this compound-induced decrease in NF-κB activity, highlighting the role of ROS in this process.[6]
Activation of JNK Pathway
The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is activated in response to cellular stress, including oxidative stress.[6][13] this compound-induced ROS generation leads to the activation of JNK, which in turn can promote apoptosis.[6] In MDA-MB-231 cells, inhibitors of ROS generation, such as NAC and apocynin, prevented the activation of JNK by this compound.[6]
Induction of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The depletion of GSH by this compound can lead to the inactivation of glutathione peroxidase 4 (GPx4), an enzyme crucial for detoxifying lipid peroxides.[5] This suppression of GPx4 activity, coupled with increased ROS, results in the accumulation of lipid peroxides and subsequent ferroptotic cell death, as observed in hepatocellular carcinoma cells.[5]
Experimental Protocols for Measuring ROS Production
The assessment of this compound's impact on ROS production relies on a variety of well-established experimental techniques.
Detection of Intracellular Peroxides using DCFH-DA
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular hydrogen peroxide and other peroxides.
-
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol Outline:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Incubate the cells with DCFH-DA (typically 5 µM) for 30-45 minutes at 37°C in the dark.[9]
-
Wash the cells to remove excess probe.
-
Analyze the fluorescence intensity using a flow cytometer or fluorescence microplate reader (excitation/emission ~485/528 nm).[14]
-
Detection of Superoxide Anions using Dihydroethidium (DHE)
Dihydroethidium (DHE) is a fluorescent probe commonly used for the specific detection of superoxide anions.
-
Principle: DHE is oxidized by superoxide anions to 2-hydroxyethidium, which intercalates with DNA and emits a red fluorescence.
-
Protocol Outline:
Measurement of Mitochondrial Superoxide with MitoSOX Red
MitoSOX Red is a fluorogenic dye specifically targeted to the mitochondria for the detection of superoxide.
-
Principle: MitoSOX Red rapidly accumulates in the mitochondria and is oxidized by superoxide to a fluorescent product.
-
Protocol Outline:
-
Treat cells with this compound.
-
Incubate the cells with MitoSOX Red (typically 5 µM) for 10 minutes at 37°C.[15]
-
Wash the cells.
-
Analyze the fluorescence via flow cytometry or fluorescence microscopy.
-
Experimental Workflow for ROS Detection
Conclusion and Future Directions
This compound's ability to induce ROS production in cancer cells is a cornerstone of its therapeutic potential. By depleting intracellular antioxidants, activating ROS-generating enzymes, and inducing mitochondrial dysfunction, this compound shifts the cellular redox balance towards a pro-oxidant state. This, in turn, modulates critical signaling pathways such as NF-κB and JNK, and can trigger various forms of programmed cell death, including apoptosis and ferroptosis.
For researchers and drug development professionals, a thorough understanding of these mechanisms is crucial for several reasons:
-
Targeted Therapy: The pro-oxidant nature of this compound can be exploited to selectively target cancer cells, which often have a compromised antioxidant capacity compared to normal cells.
-
Combination Therapies: this compound's ROS-generating properties can be synergistic with other anti-cancer agents, such as conventional chemotherapy or radiotherapy, which also rely on oxidative stress for their efficacy.[2][16]
-
Biomarker Development: Measuring ROS levels or the status of downstream signaling pathways could serve as biomarkers to predict or monitor the response to this compound-based therapies.
-
Drug Design: The chemical structure of this compound can be modified to enhance its ROS-inducing capabilities or to improve its pharmacological properties, such as solubility and bioavailability.[6][13]
Future research should continue to explore the cell-type-specific effects of this compound on ROS production, further delineate the intricate crosstalk between different signaling pathways, and investigate its efficacy in more complex in vivo models. The development of more soluble and potent this compound analogs also remains a key area of interest.[13] Ultimately, harnessing the pro-oxidant power of this compound represents a promising strategy in the ongoing effort to develop novel and effective cancer therapeutics.
References
- 1. This compound, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces significant apoptosis and production of reactive oxygen species in high-risk pre-B leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces rapid thiol oxidation that leads to ferroptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble this compound analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | this compound induces rapid thiol oxidation that leads to ferroptosis in hepatocellular carcinoma cells [frontiersin.org]
- 11. This compound Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sm.unife.it [sm.unife.it]
- 16. This compound as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Parthenolide from Feverfew (Tanacetum parthenium)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenolide, a sesquiterpene lactone, is the principal bioactive compound found in feverfew (Tanacetum parthenium). It is of significant interest to the pharmaceutical industry due to its anti-inflammatory, anti-cancer, and anti-migraine properties. The primary mechanism of action for its anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] this compound has also been shown to modulate other critical cellular signaling pathways, including STAT3 and MAPK pathways, and to induce apoptosis in cancer cells.[5][6][7][8][9][10] This document provides detailed protocols for the extraction of this compound from feverfew and its subsequent quantification, as well as an overview of the key signaling pathways it affects.
Data Presentation: Comparison of Extraction Methods
The efficiency of this compound extraction is highly dependent on the methodology and solvents employed. Below is a summary of various extraction techniques and their reported yields.
| Extraction Method | Solvent System | Temperature | Pressure | Extraction Time | This compound Yield (mg/100g dry material) | Reference(s) |
| Conventional Solvent Extraction | ||||||
| Maceration | Methanol | Room Temperature | Atmospheric | Several hours to days | 763.6 | [8] |
| Maceration | Acetonitrile | Room Temperature | Atmospheric | Not Specified | 350 | [11] |
| Maceration | Ethanol | 25°C | Atmospheric | 1 hour | ~1420 (from micropropagated plants) | [1] |
| Maceration | Acetone | 25°C | Atmospheric | 1 hour | ~1395 (from micropropagated plants) | [1] |
| Maceration | Hexane | 25°C | Atmospheric | 1 hour | Lower yields reported | [1] |
| Bottle-Stirring | Acetonitrile/Water (90:10, v/v) | Room Temperature | Atmospheric | 30 minutes | Not specified, but noted as rapid and efficient | [6][8] |
| Supercritical Fluid Extraction (SFE) | ||||||
| SFE | Supercritical CO₂ | 40°C | 200-800 bar | Not Specified | 100 - 330 | [7][8] |
| SFE | Supercritical CO₂ | 60°C | 200-800 bar | Not Specified | 100 - 330 | [7][8] |
| SFE | Supercritical CO₂ | 80°C | 200-800 bar | Not Specified | 100 - 330 | [7][8] |
| SFE with co-solvent | Supercritical CO₂ with 7% Ethanol | 64°C | 22 MPa (220 bar) | Not Specified | Optimal conditions for this compound content | [9] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction (Maceration)
This protocol describes a simple and effective method for this compound extraction using organic solvents.
Materials:
-
Dried feverfew flower heads or leaves, ground to a fine powder.
-
Methanol (or ethanol, acetonitrile).
-
Erlenmeyer flask or a suitable container with a lid.
-
Orbital shaker.
-
Whatman No. 1 filter paper or equivalent.
-
Rotary evaporator.
Procedure:
-
Weigh 10 g of powdered feverfew material and transfer it to a 250 mL Erlenmeyer flask.
-
Add 100 mL of methanol to the flask.
-
Seal the flask and place it on an orbital shaker at room temperature.
-
Macerate for 24 hours with continuous agitation. For a faster extraction, a stirring time of 30 minutes with acetonitrile/water (90:10 v/v) can be effective.[6][8]
-
After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with an additional 20 mL of the solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of this compound.
-
The resulting crude extract can be further purified or directly used for quantification.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard HPLC method for the determination of this compound concentration in the extracts.
Materials:
-
This compound standard (≥97% purity).
-
HPLC-grade methanol.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
C18 column (e.g., Cosmosil C18-AR, 150 x 4.6 mm, 5 µm).[6][8]
-
HPLC system with a UV detector.
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. From the stock solution, prepare a series of standard solutions with concentrations ranging from 0.1 to 100 µg/mL by serial dilution with the mobile phase.
-
Preparation of Sample: Dissolve a known amount of the dried feverfew extract in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculation: Calculate the concentration of this compound in the sample using the calibration curve. The this compound content in the original plant material can then be determined based on the initial weight of the plant material and the final volume of the extract.
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Extraction and Quantification
Caption: Workflow for this compound extraction and HPLC analysis.
This compound's Inhibition of the NF-κB Signaling Pathway
This compound exerts its potent anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. It has been shown to directly inhibit IκB kinase (IKK), which is a crucial enzyme for the activation of NF-κB.[2][4] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[2][4]
Caption: this compound inhibits the NF-κB signaling pathway.
This compound's Modulation of STAT3 and MAPK Signaling Pathways
This compound has also been demonstrated to inhibit the STAT3 and MAPK signaling pathways, which are often dysregulated in cancer and inflammatory diseases. It can covalently target and inactivate Janus kinases (JAKs), which are upstream activators of STAT3.[5][6][8] This inhibition prevents the phosphorylation and activation of STAT3, thereby suppressing its downstream gene targets involved in cell proliferation and survival.[5][6][8][10] Furthermore, this compound can modulate the MAPK pathway, leading to the induction of apoptosis in cancer cells.[7][9]
Caption: this compound's effects on STAT3 and MAPK pathways.
References
- 1. Exploring the Phytochemistry, Signaling Pathways, and Mechanisms of Action of Tanacetum parthenium (L.) Sch.Bip.: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 4. This compound inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. This compound induces gallbladder cancer cell apoptosis via MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Parthenolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenolide, a sesquiterpene lactone, is the primary bioactive compound found in the medicinal plant feverfew (Tanacetum parthenium L.).[1][2] It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4][5] The purification of this compound from crude plant extracts is crucial for accurate pharmacological studies and for the development of standardized herbal medicinal products. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the isolation and quantification of this compound.[6] This document provides a detailed protocol for the extraction and subsequent HPLC purification of this compound from Tanacetum parthenium.
Experimental Protocols
Extraction of this compound from Tanacetum parthenium
This protocol outlines a solid-liquid extraction method to obtain a this compound-rich extract from dried feverfew plant material.
Materials:
-
Dried and powdered aerial parts of Tanacetum parthenium
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Extraction vessel (e.g., Erlenmeyer flask)
Procedure:
-
Weigh 100 g of finely powdered, dried aerial parts of Tanacetum parthenium and place it into an extraction vessel.
-
Add a solvent mixture of acetonitrile and water (90:10, v/v) to the powdered plant material at a ratio of 10 mL of solvent per gram of plant material.[1][7] Other polar organic solvents such as methanol or ethanol can also be utilized.[8][9]
-
Stir the mixture vigorously using a magnetic stirrer for 30 minutes at room temperature.[1][7]
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of this compound.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
The resulting crude extract can be dissolved in the HPLC mobile phase for purification.
HPLC Purification of this compound
This protocol describes a reversed-phase HPLC method for the purification of this compound from the crude extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (55:45, v/v) or methanol and water (60:40, v/v) is effective.[1][7][8] A gradient elution can also be employed, for instance, a linear gradient of water and a mixture of acetonitrile-methanol (9:1, v/v) over 20 minutes.[10]
-
Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[1][7][8]
-
Detection Wavelength: this compound can be detected at 210 nm, which is its absorbance maximum.[7][11] A computed UV-Vis spectrum also shows a maximum intensity peak at 285.60 nm.[12]
-
Injection Volume: 20 µL
Procedure:
-
Prepare the mobile phase and degas it thoroughly before use.
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Dissolve a known amount of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Monitor the separation at the chosen wavelength and collect the fraction corresponding to the retention time of this compound. The identity of the peak can be confirmed by comparing the retention time with that of a pure this compound standard.
-
The collected fraction containing the purified this compound can be concentrated using a rotary evaporator.
Data Presentation
The following table summarizes representative quantitative data for this compound analysis using HPLC.
| Parameter | Value | Reference |
| Linearity Range | 0.160 - 850 µg/mL | [7] |
| Correlation Coefficient (R²) | 0.9999 | [7][10] |
| Recovery | 99.3% - 103.1% | [7][10] |
| Relative Standard Deviation (RSD%) | 0.88% (n=10) | [7] |
| Limit of Detection (LOD) | 0.10 ng on column | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and HPLC purification of this compound.
Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It has been shown to directly bind to and inhibit IκB kinase (IKK), a key enzyme in this pathway.[13]
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Phytochemistry, Signaling Pathways, and Mechanisms of Action of Tanacetum parthenium (L.) Sch.Bip.: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in chemistry and bioactivity of this compound - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The process of extracting this compound from feverfew extract. [greenskybio.com]
- 7. Rapid extraction and high-performance liquid chromatographic determination of this compound in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The anti-inflammatory natural product this compound from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parthenolide in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenolide, a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), has garnered significant attention in biomedical research for its potent anti-inflammatory and anti-cancer properties.[1] In the context of in vitro cell culture, this compound serves as a valuable tool to investigate fundamental cellular processes, including apoptosis, cell cycle regulation, and inflammatory signaling pathways. Its primary mechanisms of action involve the inhibition of the nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) signaling pathways, as well as the induction of reactive oxygen species (ROS).[2][3][4][5] These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in cell culture experiments.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been documented in a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose for subsequent mechanistic studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 ± 0.45 | [6][7] |
| A549 | Non-Small Cell Lung Cancer | 4.3 - 15.38 ± 1.13 | [6][8] |
| PC-9 | Non-Small Cell Lung Cancer | 15.36 ± 4.35 | [6][7] |
| H1650 | Non-Small Cell Lung Cancer | 9.88 ± 0.09 | [6][7] |
| H1299 | Non-Small Cell Lung Cancer | 12.37 ± 1.21 | [6][7] |
| TE671 | Medulloblastoma | 6.5 | [8] |
| HT-29 | Colon Adenocarcinoma | 7.0 | [8] |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [1] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [1] |
| SW620 | Colorectal Cancer | Varies (dose-dependent) | [9] |
| 5637 | Bladder Cancer | Varies (dose-dependent) | [10] |
| BxPC-3 | Pancreatic Cancer | Varies (dose-dependent) | [11] |
Table 2: this compound-Induced Apoptosis in Cancer Cells
| Cell Line | This compound Conc. (µM) | Apoptosis Rate (%) | Reference |
| GLC-82 | 5.0 | 19.82 ± 0.62 | [6] |
| GLC-82 | 10.0 | 27.17 ± 1.20 | [6] |
| GLC-82 | 20.0 | 37.30 ± 2.41 | [6] |
Key Signaling Pathways Targeted by this compound
This compound exerts its biological effects by modulating key signaling cascades that are often dysregulated in cancer and inflammatory diseases.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation. This compound has been shown to inhibit this pathway, primarily by targeting the IκB kinase (IKK) complex, which prevents the degradation of IκBα and subsequent nuclear translocation of NF-κB.[2][5]
STAT3 Signaling Pathway
STAT3 is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is common in many cancers. This compound has been demonstrated to suppress STAT3 signaling by inhibiting the phosphorylation of Janus kinases (JAKs), which are upstream activators of STAT3.[3][12]
Experimental Workflow for Investigating this compound's Effects
A typical workflow for assessing the in vitro effects of this compound involves a series of assays to determine cytotoxicity, induction of apoptosis, and impact on specific signaling pathways.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cultured cells.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[10]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol measures the generation of intracellular ROS.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 24-well plate or a black-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells once with warm serum-free medium.
-
Prepare a working solution of DCFH-DA by diluting the stock solution in serum-free medium to a final concentration of 10-25 µM.[16][17]
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[18]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[18]
-
Add PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).[18]
Protocol 4: Western Blot Analysis of NF-κB and STAT3 Signaling Proteins
This protocol is for examining the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB and STAT3 pathways.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-p-JAK, anti-JAK, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify changes in protein expression and phosphorylation.
References
- 1. Effect of this compound on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Frontiers | The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 5. This compound Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative activity of this compound against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Apoptosis and Cell Cycle Arrest of Human 5637 Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces proliferation inhibition and apoptosis of pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Parthenolide Administration in Murine Cancer Models
Introduction
Parthenolide (PTL), a sesquiterpene lactone derived from the medicinal plant Tanacetum parthenium (feverfew), has garnered significant attention for its potent anti-inflammatory and anticancer properties.[1][2][3] Its primary anticancer activities are attributed to the inhibition of key pro-survival signaling pathways, induction of apoptosis, and the targeting of cancer stem cells.[1][4][5] Due to its chemical structure, which includes an α-methylene-γ-lactone ring and an epoxide group, this compound can interact with and modulate multiple cellular targets.[1][2]
However, the clinical application of this compound is hampered by its poor water solubility and low bioavailability.[6] To overcome these limitations, more soluble analogs have been synthesized, with dimethylamino-parthenolide (DMAPT) being a notable example that demonstrates improved oral bioavailability and has been evaluated in preclinical and clinical settings.[1][7][8] These compounds are frequently studied in murine cancer models, both as single agents and in combination with conventional chemotherapeutics, to enhance treatment efficacy.[4][9]
These notes provide an overview of the key mechanisms of this compound, a summary of its application in various murine cancer models, and detailed protocols for its preparation and administration.
Key Mechanisms of Action & Signaling Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways. The primary mechanisms include the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), as well as the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).
1. Inhibition of NF-κB Signaling NF-κB is a transcription factor that is constitutively active in many cancers, promoting cell survival, proliferation, and resistance to therapy.[1] this compound inhibits the NF-κB pathway, primarily by targeting the IκB kinase (IKK) complex or by directly alkylating the p65 subunit of NF-κB, which prevents its nuclear translocation and transcriptional activity.[1][4][10] This inhibition sensitizes cancer cells to apoptosis.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Molecular mechanisms of this compound's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: from plant shoots to cancer roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. An orally bioavailable this compound analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm [frontiersin.org]
Application Notes and Protocols: Measuring Parthenolide-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenolide, a sesquiterpenoid lactone derived from the feverfew plant (Tanacetum parthenium), has garnered significant interest in cancer research due to its pro-apoptotic effects in various cancer cell lines.[1][2][3][4][5] This natural compound has been shown to induce programmed cell death through multiple intricate signaling pathways, making it a promising candidate for anti-cancer therapeutic strategies.[6][7][8] These application notes provide detailed protocols for key assays to measure this compound-induced apoptosis and summarize quantitative data from various studies. The methodologies are designed to be robust and reproducible for researchers investigating the apoptotic mechanisms of this compound.
This compound's pro-apoptotic activity is linked to its ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a crucial regulator of cell survival.[6][7][8] Furthermore, its mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction.[2][6][9] This compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][2] Key molecular events include the modulation of Bcl-2 family proteins, activation of caspases, and eventual cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP).[2][5][10]
Signaling Pathways of this compound-Induced Apoptosis
This compound initiates apoptosis through a multi-faceted approach, primarily by inducing cellular stress and inhibiting pro-survival signals. The diagram below illustrates the key signaling cascades activated by this compound treatment.
References
- 1. This compound induces apoptosis via TNFRSF10B and PMAIP1 pathways in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis and Cell Cycle Arrest of Human 5637 Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The sesquiterpene lactone this compound induces apoptosis of human acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The sesquiterpene lactone this compound induces apoptosis of human acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound regulates oxidative stress-induced mitophagy and suppresses apoptosis through p53 signaling pathway in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Parthenolide-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Parthenolide, a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), has garnered significant attention for its potent anti-inflammatory and anti-cancer properties.[1][2][3] Its mechanism of action is multifaceted, but a primary mode of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[1][4][5] this compound has also been shown to induce apoptosis (programmed cell death) in various cancer cell lines by modulating the expression of Bcl-2 family proteins and activating caspases.[6][7][8] Furthermore, it can impact other signaling pathways, including STAT3 and MAPK pathways, and induce oxidative stress.[1][8][9]
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying this compound's effects. This method allows for the sensitive and specific detection of changes in the expression and post-translational modifications (e.g., phosphorylation) of key proteins within critical signaling cascades. These application notes provide a detailed protocol for performing Western blot analysis on cells treated with this compound to investigate its impact on protein expression and signaling pathways.
Key Signaling Pathways Affected by this compound
This compound primarily exerts its effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing and interpreting Western blot experiments.
-
NF-κB Signaling Pathway: this compound is a well-established inhibitor of the NF-κB pathway.[1][4][5] It can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[4][5] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival and pro-inflammatory genes.[1]
-
Apoptosis Pathways: this compound is a potent inducer of apoptosis.[6][7][8] This can be initiated through both the intrinsic and extrinsic pathways. Western blot analysis can detect changes in the levels of pro-apoptotic proteins like Bax and Bak, anti-apoptotic proteins like Bcl-2, and the cleavage of caspases (e.g., caspase-3, -8, -9) and PARP, which are hallmarks of apoptosis.[6][7]
-
STAT3 Signaling Pathway: this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), preventing its dimerization, nuclear translocation, and gene transcription.[1]
-
MAPK Signaling Pathway: Studies have indicated that this compound can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), such as JNK and ERK1/2.[10][11]
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of cells treated with this compound.
This compound Treatment of Cells
-
Cell Culture: Plate cells at an appropriate density in culture dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM in DMSO) and store it at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 5, 10, 20 µM). A vehicle control (DMSO) should always be included.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium. Incubate the cells for the desired time points (e.g., 6, 12, 24 hours). The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.[12][13]
Western Blot Protocol
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[13]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., NF-κB p65, phospho-IκBα, Cleaved Caspase-3, Bcl-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[14]
-
Add an appropriate volume of ice-cold RIPA buffer to the dish and scrape the cells.[14]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[14]
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein samples and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[14]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[14]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager or X-ray film).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Densitometric Analysis of Key Proteins in this compound-Treated Cells
| Target Protein | Treatment Group | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| NF-κB p65 | Control (DMSO) | 1.00 ± 0.08 | 1.0 |
| This compound (10 µM) | 0.95 ± 0.07 | 0.95 | |
| This compound (20 µM) | 0.92 ± 0.09 | 0.92 | |
| p-IκBα (Ser32) | Control (DMSO) | 1.00 ± 0.12 | 1.0 |
| This compound (10 µM) | 0.45 ± 0.06 | 0.45 | |
| This compound (20 µM) | 0.21 ± 0.04 | 0.21 | |
| Cleaved Caspase-3 | Control (DMSO) | 1.00 ± 0.15 | 1.0 |
| This compound (10 µM) | 3.20 ± 0.25 | 3.2 | |
| This compound (20 µM) | 5.80 ± 0.41 | 5.8 | |
| Bcl-2 | Control (DMSO) | 1.00 ± 0.09 | 1.0 |
| This compound (10 µM) | 0.65 ± 0.05 | 0.65 | |
| This compound (20 µM) | 0.35 ± 0.04 | 0.35 | |
| β-actin | Control (DMSO) | 1.00 ± 0.05 | 1.0 |
| This compound (10 µM) | 1.02 ± 0.06 | 1.02 | |
| This compound (20 µM) | 0.98 ± 0.07 | 0.98 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathway Diagram
Caption: this compound's mechanism of action.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
References
- 1. This compound as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: from plant shoots to cancer roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates LPS-induced activation of NF-κB in a time-dependent manner in rat myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis and Cell Cycle Arrest of Human 5637 Bladder Cancer Cells In Vitro [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Molecular mechanisms of this compound's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble this compound analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 13. This compound leads to proteomic differences in thyroid cancer cells and promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
Application Notes and Protocols: Parthenolide in Leukemia Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenolide (PTL), a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), has emerged as a promising small molecule for targeting leukemia stem cells (LSCs).[1][2] LSCs are a rare population of cells within hematopoietic malignancies that are believed to be responsible for the initiation, propagation, and relapse of diseases such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML).[1] A critical challenge in leukemia therapy is the eradication of LSCs, which are often resistant to conventional chemotherapies.[2] this compound has demonstrated the ability to selectively induce apoptosis in LSCs while sparing normal hematopoietic stem cells, making it a molecule of significant interest in leukemia research and drug development.[1][3]
The primary mechanisms of action of this compound in LSCs involve the inhibition of the pro-survival transcription factor Nuclear Factor-kappa B (NF-κB), the induction of intracellular reactive oxygen species (ROS), and the activation of the tumor suppressor protein p53.[1][4] This multi-targeted approach disrupts key signaling pathways essential for LSC survival and proliferation.
These application notes provide a summary of the quantitative effects of this compound on leukemia stem cells and detailed protocols for key experimental assays to study its activity.
Data Presentation
Table 1: In Vitro Efficacy of this compound (PTL) Against Leukemia Cells
| Cell Line/Primary Sample | Cell Type | Parameter | PTL Concentration (µM) | Incubation Time (hours) | Result | Reference |
| U937 | Human AML Cell Line | IC50 | 5.8 | 24 | - | [5] |
| K562 | Human CML Cell Line | IC50 | 17.1 | 24 | - | [6] |
| K562 | Human CML Cell Line | IC50 | 8.67 | 48 | - | [6] |
| K562 | Human CML Cell Line | Apoptosis Rate | 5 | 48 | 49.56 ± 5.11% | [6] |
| K562 | Human CML Cell Line | Apoptosis Rate | 10 | 48 | 71.88 ± 2.12% | [6] |
| K562 (CD34+/CD38-) | LSC-like cells | Apoptosis Rate | 5 | 48 | 52.63 ± 4.14% | [6] |
| K562 (CD34+/CD38-) | LSC-like cells | Apoptosis Rate | 10 | 48 | 57.50 ± 4.47% | [6] |
| Primary AML (CD34+) | Primary Patient Cells | % Viable Cells | 5 | 18 | 9.3% (mean) | [1] |
| Primary AML (CD34+) | Primary Patient Cells | % Viable Cells | 7.5 | 18 | Reduced from 57-68% to 6.8-7.3% in two resistant specimens | [1] |
| Normal Bone Marrow (CD34+) | Healthy Donor Cells | % Viable Cells | 5 | 18 | 93.4% (mean) | [1] |
| Jurkat | T-cell ALL | IC50 | 16.1 | Not Specified | - | [2] |
| TEX | Leukemia Stem Cell Line | Cell Viability | 25 | 12 | 1-10% | [3] |
Table 2: Selectivity of this compound (PTL) for Leukemia Cells over Normal Cells
| Cell Type | PTL Concentration (µM) | Incubation Time (hours) | % Viability | Reference |
| Primary AML CD34+ Cells | 5 | 18 | 9.3 | [1] |
| Normal Bone Marrow CD34+ Cells | 5 | 18 | 93.4 | [1] |
| Primary AML CD34+CD38- Cells | 5 | Not Specified | Strong apoptotic response | [1] |
| Normal Bone Marrow CD34+CD38- Cells | 5 | Not Specified | No appreciable toxicity | [1] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Leukemia Stem Cells
This compound's therapeutic effect on leukemia stem cells is attributed to its ability to modulate multiple critical signaling pathways, leading to apoptosis. The primary mechanisms include the inhibition of the NF-κB pathway, generation of reactive oxygen species (ROS), and activation of p53.
Caption: this compound's multi-pronged attack on LSC survival pathways.
Experimental Workflow for Assessing this compound's Efficacy
A typical workflow to evaluate the anti-leukemic activity of this compound involves a series of in vitro assays to measure cell viability, apoptosis, and the modulation of specific signaling pathways.
Caption: A standard workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on leukemia cells and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
For suspension leukemia cell lines (e.g., K562, U937), seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
For primary LSCs, a higher density may be required.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 50 µM). The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Solubilization:
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment:
-
Culture and treat leukemia cells with this compound at the desired concentrations and for the specified time as described in the MTT assay protocol.
-
-
Cell Harvesting:
-
Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Analysis of NF-κB Pathway Activation by Western Blotting
Objective: To assess the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.
Protocol:
-
Protein Extraction:
-
Treat leukemia cells with this compound as previously described.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, Lamin B1 for nuclear fractions, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Identification and Analysis of Leukemia Stem Cells (CD34+/CD38-) by Flow Cytometry
Objective: To identify and quantify the LSC population and to assess the specific effect of this compound on these cells.
Protocol:
-
Cell Preparation and Treatment:
-
Use primary AML patient samples or LSC-enriched cell lines.
-
Treat the cells with this compound as described previously.
-
-
Antibody Staining:
-
Harvest and wash the cells with cold PBS containing 2% FBS.
-
Resuspend the cells in staining buffer.
-
Add fluorochrome-conjugated antibodies against LSC surface markers (e.g., CD34-APC, CD38-PE).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Acquire the data on a flow cytometer.
-
Gate on the CD34-positive and CD38-negative population to identify LSCs.
-
Combine with Annexin V/PI staining to assess apoptosis specifically within the LSC population.
-
Conclusion
This compound represents a promising therapeutic agent for the targeted eradication of leukemia stem cells. Its ability to selectively induce apoptosis in LSCs through the modulation of key survival pathways highlights its potential for improving treatment outcomes in leukemia. The protocols and data presented in these application notes provide a framework for researchers to investigate the effects of this compound and similar compounds in the context of LSC-directed therapies. Careful execution of these experiments will contribute to a deeper understanding of this compound's mechanism of action and its potential translation into clinical applications.
References
- 1. The sesquiterpene lactone this compound induces apoptosis of human acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: pioneering new frontiers in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antileukemic Activities of C1-C10-Modified this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sesquiterpene lactone this compound induces apoptosis of human acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Committed Progenitor AML Cell line U937 via Reduction in Osteopontin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effect of this compound on leukemia K562 cells and its leukemia stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Parthenolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methods for the chemical modification of Parthenolide, a sesquiterpene lactone with promising therapeutic potential. The following sections detail synthetic protocols for key derivatives, summarize their biological activities, and illustrate the cellular pathways they modulate.
Introduction
This compound (PTL), a natural product isolated from the plant Tanacetum parthenium (feverfew), has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory and potent anticancer effects.[1][2] However, its clinical utility is often hampered by poor solubility and bioavailability. To address these limitations, researchers have developed various synthetic strategies to create derivatives with improved pharmacological profiles. These modifications primarily target the α-methylene-γ-lactone ring, the C1-C10 double bond, the gemmacrane scaffold, and the C14 methyl group of the parent molecule.[1][3] This document outlines key methodologies for the synthesis of these valuable derivatives.
Data Presentation: Cytotoxicity of this compound and its Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and several of its key derivatives against a panel of human cancer cell lines. This data allows for a direct comparison of the potency of these compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 4.3 | [4] |
| TE671 (Medulloblastoma) | 6.5 | [4] | |
| HT-29 (Colon Adenocarcinoma) | 7.0 | [4] | |
| HUVEC (Endothelial Cells) | 2.8 | [4] | |
| SiHa (Cervical Cancer) | 8.42 ± 0.76 | [5] | |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82 | [5] | |
| Derivative 29e | HT29 (Colorectal Cancer) | 0.66 | [4][6] |
| (PKM2 Activator) | SW480 (Colorectal Cancer) | 0.22 | [4][6] |
| C9-Carbamate Derivative | SK-N-MC (Neuroblastoma) | 0.6 | [7] |
| C9/C14 Analogs | Jurkat (T-cell Leukemia) | ~1-3 | [7] |
| JeKo-1 (Mantle Cell Lymphoma) | ~1-3 | [7] | |
| HeLa (Adenocarcinoma) | ~1-3 | [7] | |
| Micheliolide (1) | Various Cancer Cell Lines | 1.1 - 13.5 | [8] |
| Cyclopropane (4) | Various Cancer Cell Lines | 1.1 - 13.5 | [8] |
| Amino Derivatives (14a-d, 14f) | CLL (Chronic Lymphocytic Leukemia) | 5-10 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives.
Protocol 1: Synthesis of Micheliolide (Guaianolide Derivative) via Transannular Cyclization
This protocol describes the acid-catalyzed intramolecular cyclization of this compound to yield Micheliolide, a guaianolide sesquiterpene lactone.[3]
Materials:
-
This compound (PTL)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound in anhydrous dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure Micheliolide. A high yield of 90% has been reported for this reaction.[3]
Protocol 2: Synthesis of C7-Hydroxycarbamate/Urea this compound Analogs via Acylnitroso-Ene Reaction
This protocol details the regioselective and stereoselective synthesis of C7-functionalized this compound derivatives using an acylnitroso-ene reaction.[10]
Materials:
-
This compound (PTL)
-
Appropriate hydroxylamine derivative (for hydroxycarbamate or hydroxyurea)
-
Copper(I) chloride (CuCl)
-
Pyridine
-
Tetrahydrofuran (THF)
-
Oxygen (balloon)
-
EDTA solution (0.5 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a double-neck flask, add this compound, the corresponding hydroxylamine derivative (1.1 eq.), CuCl (0.05 eq.), and pyridine (0.125 eq.).
-
Add anhydrous THF to the flask.
-
Stir the reaction mixture at room temperature under an oxygen atmosphere (balloon).
-
Monitor the reaction by TLC for 24-48 hours.
-
Once the reaction is complete, quench it by adding a 0.5 M EDTA solution (pH 7.0).
-
Dilute the mixture with ethyl acetate and stir until the color of the organic layer disappears.
-
Separate the aqueous phase and extract it three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired C7-hydroxycarbamate or hydroxyurea this compound analog.[10]
Protocol 3: Synthesis of Amino-Parthenolide Derivatives via Michael Addition
This protocol describes the synthesis of water-soluble amino derivatives of this compound through a Michael addition reaction.
Materials:
-
This compound (PTL)
-
Appropriate primary or secondary amine
-
Triethylamine
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous ethanol.
-
Add the desired primary or secondary amine (excess) and triethylamine to the solution.
-
Stir the reaction mixture at a temperature ranging from ambient to the reflux temperature of the solvent.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess reagents under reduced pressure.
-
The resulting crude product can be purified by an appropriate method, such as crystallization or chromatography, to yield the aminothis compound derivative.
Protocol 4: Modification of the C1-C10 Double Bond - Epoxidation
This protocol outlines the epoxidation of the C1-C10 double bond of this compound.[3]
Materials:
-
This compound (PTL)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add m-chloroperoxybenzoic acid to the solution portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography to afford the C1-C10 epoxide derivative.
Protocol 5: Modification of the C14 Methyl Group - Hydroxylation
This protocol describes the conversion of the C14 methyl group to a hydroxyl group, yielding melampomagnolide B.[3]
Materials:
-
This compound (PTL)
-
Selenium dioxide (SeO2)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add a catalytic amount of selenium dioxide and tert-butyl hydroperoxide to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The organic layer is dried and concentrated.
-
The resulting crude product is purified by column chromatography to yield melampomagnolide B.
Signaling Pathways and Experimental Workflows
The biological activity of this compound and its derivatives is attributed to their interaction with various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these interactions and a general workflow for the synthesis and evaluation of new derivatives.
Caption: General workflow from synthesis to biological evaluation of this compound derivatives.
Caption: Inhibition of NF-κB, JAK/STAT, and Wnt signaling pathways by this compound derivatives.
This compound and its derivatives have been shown to inhibit the NF-κB signaling pathway by directly targeting IKK and the p65 subunit, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory and anti-apoptotic genes.[5][11] Furthermore, these compounds can suppress the JAK/STAT signaling cascade, particularly STAT3, which is crucial for tumor cell proliferation and survival.[12][13] Recent studies have also elucidated the inhibitory effect of this compound on the Wnt/β-catenin pathway by blocking the synthesis of the transcriptional regulators TCF4/LEF1.[1] These multimodal actions underscore the therapeutic potential of this compound derivatives in cancer treatment.
References
- 1. The plant sesquiterpene lactone this compound inhibits Wnt/β-catenin signaling by blocking synthesis of the transcriptional regulators TCF4/LEF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. This compound inhibits ubiquitin-specific peptidase 7 (USP7), Wnt signaling, and colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Derivatives as PKM2 Activators Showing Potential in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 7. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. EP1351947B2 - Epoxidation catalyst and process for the production thereof - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]
Application Notes and Protocols: Parthenolide in Nasopharyngeal Carcinoma (NPC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Parthenolide, a sesquiterpene lactone derived from the feverfew plant, in the study of nasopharyngeal carcinoma (NPC). This document includes quantitative data on its biological effects, detailed protocols for key experiments, and diagrams of the signaling pathways involved.
Introduction
Nasopharyngeal carcinoma (NPC) is a malignancy with a high incidence in Southern China and Southeast Asia. This compound has emerged as a promising natural compound for NPC therapy due to its pro-apoptotic and anti-proliferative activities. Notably, it has shown efficacy against cancer stem-like cells, which are often responsible for tumor recurrence and therapeutic resistance.[1][2] This document outlines the key applications of this compound in NPC research and provides standardized protocols for its investigation.
Biological Activity and Quantitative Data
This compound exhibits significant cytotoxic effects on NPC cell lines in a dose- and time-dependent manner. It has been shown to inhibit cell proliferation and down-regulate key inflammatory and survival pathways.
Table 1: In Vitro Efficacy of this compound on NPC Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | 95% Confidence Interval (µM) | Reference |
| CNE1 | 24 hours | 20.05 | 16.24 - 24.55 | [1][3] |
| 48 hours | 7.46 | 5.68 - 9.62 | [1][3] | |
| CNE2 | 24 hours | 32.66 | 29.70 - 35.73 | [1][3] |
| 48 hours | 10.47 | 7.77 - 13.84 | [1][3] |
Table 2: Effect of this compound on Protein Expression in NPC Cell Lines
| Cell Line | Treatment | Protein | Change in Expression | Reference |
| CNE1 | 10 µM this compound (24h) | COX-2 | ↓ 50.1 ± 33.7% | [3] |
| 20 µM this compound (24h) | COX-2 | ↓ 38.7 ± 24.5% | [3] | |
| 30 µM this compound (24h) | COX-2 | ↓ 23.1 ± 14.0% | [3] | |
| CNE2 | 10 µM this compound (24h) | COX-2 | ↓ 94.2 ± 2.0% | [3] |
| 20 µM this compound (24h) | COX-2 | ↓ 58.6 ± 1.0% | [3] | |
| 30 µM this compound (24h) | COX-2 | ↓ 42.2 ± 9.0% | [3] |
Signaling Pathways Modulated by this compound in Cancer
This compound's anti-cancer effects are attributed to its ability to modulate multiple signaling pathways. The primary mechanism in NPC is the inhibition of the NF-κB pathway, which subsequently downregulates cyclooxygenase-2 (COX-2).[4][5] Additionally, this compound is known to affect other crucial cancer-related pathways such as STAT3 and JNK.
NF-κB/COX-2 Signaling Pathway
This compound inhibits the phosphorylation of IκB kinase (IKK), which prevents the degradation of IκBα and subsequent nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes, including COX-2.[4][5]
Caption: this compound inhibits the NF-κB/COX-2 signaling pathway.
Crosstalk of NF-κB, STAT3, and JNK Signaling in Cancer
This compound's mechanism of action involves the intricate crosstalk between several key signaling pathways. In many cancers, constitutive NF-κB activity can lead to the secretion of cytokines like IL-6, which in turn activates the JAK/STAT3 pathway.[6] this compound can directly inhibit STAT3 signaling by covalently targeting Janus Kinases (JAKs).[2][7][8] Furthermore, this compound can induce the JNK stress signaling pathway, which can lead to apoptosis.
Caption: Crosstalk of signaling pathways affected by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in NPC research.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on NPC cells.
Materials:
-
NPC cell lines (e.g., CNE1, CNE2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NPC cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways upon this compound treatment.
Materials:
-
NPC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKK, anti-IκBα, anti-p65, anti-COX-2, anti-p-STAT3, anti-STAT3, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse this compound-treated and control cells with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL detection reagent.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
This protocol outlines the establishment and treatment of an NPC xenograft model in nude mice.
Materials:
-
NPC cell line (e.g., CNE2)
-
BALB/c nude mice (4-6 weeks old)
-
Matrigel
-
This compound formulation for in vivo use
-
Calipers
Procedure:
-
Harvest NPC cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a pre-determined dose and schedule. The control group should receive the vehicle. A Phase I trial in humans used oral doses up to 4 mg daily, but this did not result in detectable plasma concentrations, suggesting higher doses or different administration routes are necessary for in vivo efficacy.[9]
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Conclusion
This compound demonstrates significant potential as a therapeutic agent for nasopharyngeal carcinoma by inhibiting cell proliferation and targeting key survival pathways. The provided data and protocols offer a framework for researchers to further investigate the mechanisms of action of this compound and evaluate its preclinical efficacy in NPC models. Further studies are warranted to optimize its delivery and to explore its potential in combination therapies.
References
- 1. This compound Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway [thno.org]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. This compound inhibits cancer stem-like side population of nasopharyngeal carcinoma cells via suppression of the NF-κB/COX-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Roles of JNK and p38 MAPK Signaling in Nasopharyngeal Carcinoma [mdpi.com]
- 6. Molecular Cross-Talk between the NFκB and STAT3 Signaling Pathways in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I dose escalation trial of feverfew with standardized doses of this compound in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Parthenolide Bioavailability in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of Parthenolide.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor bioavailability?
This compound's clinical application is significantly hindered by its low bioavailability, which stems from several key physicochemical properties:
-
Low Aqueous Solubility: this compound is a lipophilic molecule with poor solubility in water. This limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Instability: The presence of an α-methylene-γ-lactone ring makes this compound susceptible to degradation under both acidic and basic conditions, such as those found in the stomach and intestines.[1]
-
Rapid Metabolism and Clearance: Once absorbed, this compound is quickly metabolized and cleared from the bloodstream, resulting in a short half-life and limited systemic exposure.[2] Studies in rats have shown a half-life of less than 90 minutes.[2]
Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?
There are two main approaches to overcome the poor bioavailability of this compound:
-
Chemical Modification: This involves synthesizing derivatives of this compound with improved physicochemical properties. A notable example is Dimethylaminothis compound (DMAPT), a water-soluble analog that has demonstrated significantly higher oral bioavailability compared to the parent compound.[3]
-
Advanced Formulation Strategies: Encapsulating this compound in nano-delivery systems can protect it from degradation, improve its solubility, and enhance its absorption. Common nanoformulations include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate lipophilic drugs like this compound.
-
Polymeric Micelles: Self-assembling core-shell structures formed from amphiphilic block copolymers that can solubilize hydrophobic drugs in their core.[3][4]
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers with a solid lipid core that can incorporate lipophilic molecules.
-
Nanocrystals: Nanosized particles of the pure drug, which increase the surface area for dissolution.
-
Q3: How significant is the bioavailability improvement with these strategies?
The enhancement in bioavailability varies depending on the strategy employed.
-
DMAPT: This water-soluble derivative has shown a dramatic increase in bioavailability. In mouse models, an oral dose of 100 mg/kg DMAPT achieved a maximum serum concentration (Cmax) of 25 μM, whereas the highest attainable dose of this compound (40 mg/kg) only reached a Cmax of 200 nM.[2]
-
Nanoformulations: While specific in vivo pharmacokinetic data for all this compound nanoformulations is still emerging, studies with other poorly soluble drugs have shown significant improvements. For example, nanocrystal formulations have demonstrated the potential to increase the area under the curve (AUC) by several fold.[5][6][7] Encapsulation within nanoparticles protects this compound from degradation and can enhance its accumulation at target sites.[4][8]
Troubleshooting Guides
Problem 1: Low and variable plasma concentrations of this compound in preclinical studies.
Possible Cause: Poor aqueous solubility and degradation in the gastrointestinal tract.
Solutions:
-
Switch to a more soluble derivative: Consider using a water-soluble analog like DMAPT for in vivo experiments to ensure adequate systemic exposure.
-
Utilize a nanoformulation: Encapsulating this compound can improve its solubility and protect it from degradation.
Problem 2: Difficulty in preparing a stable and reproducible this compound formulation.
Possible Cause: Inappropriate selection of formulation components or preparation methods.
Solutions:
-
Optimize formulation parameters:
-
Liposomes: The choice of lipids and cholesterol ratio is crucial. Ensure the processing temperature is above the lipid phase transition temperature.
-
Polymeric Micelles: The selection of the amphiphilic block copolymer and the drug-to-polymer ratio will affect drug loading and stability.
-
SLNs: The lipid matrix and surfactant concentration need to be optimized to prevent particle aggregation and drug expulsion.
-
-
Refine the preparation method:
-
Refer to the detailed experimental protocols provided below for guidance on methods like thin-film hydration, dialysis, and high-pressure homogenization.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Derivative DMAPT
| Compound | Animal Model | Dose | Route | Cmax | Tmax | AUC | Bioavailability (%) | Reference |
| This compound | Rat | 80 mg/kg | IV | 138.86 ± 21.07 ng/mL | - | - | - | [2] |
| This compound | Rat | 10 mg/kg | Oral | ~15 ng/mL | ~0.5 h | ~25 ng*h/mL | ~7.78% | [11] |
| DMAPT | Mouse | 100 mg/kg | Oral | 25 µM | - | - | ~70% | [2] |
Table 2: Overview of this compound Nanoformulation Strategies and Reported Outcomes (Qualitative)
| Formulation | Key Advantages | Reported In Vitro/In Vivo Outcomes | Reference |
| Liposomes | Biocompatible, can encapsulate lipophilic drugs, potential for targeted delivery. | Co-treatment with other drugs in liposomes decreased cancer cell viability and inhibited in vivo tumor growth. | [4] |
| Polymeric Micelles | High drug-loading capacity for hydrophobic drugs, improved stability. | Efficiently loaded this compound, taken up by leukemia cells, and released the drug over time. | [3][4] |
| Solid Lipid Nanoparticles | Biocompatible, controlled release, protection of encapsulated drug. | Can enhance oral bioavailability of poorly soluble drugs. | [12][13] |
| Nanocrystals | Increased surface area for dissolution, high drug loading. | Can significantly increase the dissolution rate and oral bioavailability of poorly soluble drugs. | [5][6] |
Experimental Protocols
Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
Objective: To encapsulate this compound within liposomes to improve its solubility and stability.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform/methanol mixture in a round-bottom flask.[14]
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure to form a thin lipid film on the inner wall of the flask.[14][15]
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently above the lipid transition temperature. This will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).[15][16]
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.[1][17]
Characterization:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)
-
Encapsulation Efficiency: Quantify the amount of unencapsulated this compound in the aqueous phase after separating the liposomes (e.g., by centrifugation or dialysis) and subtract this from the initial amount of this compound used.
-
Morphology: Transmission Electron Microscopy (TEM)
Preparation of this compound-Loaded Polymeric Micelles via Dialysis
Objective: To encapsulate this compound within the hydrophobic core of polymeric micelles to enhance its aqueous solubility.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., Pluronic®, PCL-PEG)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Deionized water
-
Dialysis membrane (with an appropriate molecular weight cut-off)
Procedure:
-
Dissolve both the amphiphilic block copolymer and this compound in a common organic solvent like DMF.[18][19]
-
Transfer the solution into a dialysis bag.
-
Immerse the dialysis bag in a large volume of deionized water and stir continuously.[16]
-
The gradual replacement of the organic solvent with water will induce the self-assembly of the block copolymers into micelles, with this compound entrapped in the hydrophobic cores.
-
Continue dialysis for an extended period (e.g., 24-48 hours), changing the water periodically to ensure complete removal of the organic solvent.
-
Collect the micellar solution from the dialysis bag.
Characterization:
-
Critical Micelle Concentration (CMC): Fluorescence spectroscopy using a probe like pyrene.
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS).
-
Drug Loading Content and Efficiency: Lyophilize the micellar solution, dissolve a known amount in a suitable organic solvent, and quantify the this compound content using HPLC or UV-Vis spectroscopy.
-
Morphology: Transmission Electron Microscopy (TEM).
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via Hot High-Pressure Homogenization
Objective: To incorporate this compound into a solid lipid matrix to enhance its stability and control its release.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
Procedure:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.[20][21]
-
Dissolve this compound in the molten lipid.
-
Separately, heat an aqueous solution of the surfactant to the same temperature.[21]
-
Add the hot aqueous surfactant solution to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.[11][21]
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure.[20][21][22]
-
Cool the resulting nanoemulsion to room temperature, which will cause the lipid to recrystallize and form solid lipid nanoparticles.[21]
Characterization:
-
Particle Size, PDI, and Zeta Potential: Dynamic Light Scattering (DLS).
-
Entrapment Efficiency and Drug Loading: Separate the SLNs from the aqueous phase and quantify the amount of encapsulated this compound.
-
Crystallinity and Physical State: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Morphology: Scanning Electron Microscopy (SEM) or TEM.
Preparation of this compound Nanocrystals via Wet Milling
Objective: To reduce the particle size of this compound to the nanometer range to increase its dissolution rate.
Materials:
-
This compound
-
Stabilizer(s) (e.g., a combination of a polymer and a surfactant)
-
Deionized water
-
Milling media (e.g., zirconium oxide beads)
Procedure:
-
Prepare a suspension of coarse this compound powder in an aqueous solution containing the stabilizer(s).[5][23]
-
Introduce the suspension and the milling media into the milling chamber of a planetary ball mill or a bead mill.
-
Mill the suspension at a specified speed and for a defined duration. The mechanical energy from the colliding beads will break down the this compound particles into nanocrystals.[5][24][25]
-
Separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) into a solid dosage form.
Characterization:
-
Particle Size and PDI: Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Crystalline State: X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC).
-
Dissolution Rate: In vitro dissolution testing comparing the nanosuspension to the unmilled drug.
-
Morphology: Scanning Electron Microscopy (SEM).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for overcoming poor this compound bioavailability.
Caption: this compound's inhibition of the NF-κB signaling pathway.[1][22][23][26]
Caption: this compound's inhibition of the JAK-STAT3 signaling pathway.[2][4][12][15][17][27]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical nanocrystals: production by wet milling and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chapter 6 - Solid lipid nanoparticle formulations pharmacokinetic and biopharmaceutical aspects in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. csmres.co.uk [csmres.co.uk]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of this compound in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Nanocrystals in Oral Absorption: Factors That Influence Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases [ouci.dntb.gov.ua]
- 15. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. japsonline.com [japsonline.com]
- 22. The anti-inflammatory natural product this compound from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 26. Frontiers | Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 27. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing Parthenolide in acidic or basic solutions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on handling and stabilizing Parthenolide (PTL) in experimental solutions. This compound, a promising sesquiterpene lactone, is known for its anti-inflammatory and anti-cancer properties, but its clinical application is hampered by its instability, particularly in acidic and basic aqueous solutions.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to mitigate degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability in aqueous solutions?
This compound is most stable in aqueous solutions with a pH range of 5 to 7.[3][4][5] Within this range, the rate of degradation is significantly minimized. Deviating into more acidic or basic conditions will accelerate its breakdown.[3][4]
Q2: What happens to this compound in highly acidic (pH < 3) or basic (pH > 7) solutions?
This compound is unstable in solutions with a pH below 3 or above 7.[3][5]
-
In acidic solutions (especially pH < 5) , degradation is pronounced.[6][7] The primary degradation mechanisms are acid-catalyzed hydrolysis and a potential acid-induced cyclization, which transforms the molecule into a guaianolide-type sesquiterpene lactone.[6][7]
-
In basic solutions (pH > 7) , this compound also becomes unstable, likely due to base-catalyzed hydrolysis of the α-methylene-γ-lactone ring, a key functional group for its biological activity.[8]
The degradation process in solution generally follows first-order reaction kinetics.[3][4]
Q3: How do temperature and humidity affect the stability of solid this compound?
For solid (powdered) this compound, moisture content and temperature are the most critical factors influencing its stability.[3][5]
-
Temperature: At a constant relative humidity (31% RH), this compound is stable at 5°C for at least 6 months. However, at 50°C, approximately 40% of the compound can degrade over the same period.[3][4][5]
-
Humidity: At a constant temperature (40°C), increasing the relative humidity from 0% to 75% can increase degradation from 18% to 32% over 6 months.[3][4][5]
Q4: My this compound solution is degrading. What are the immediate troubleshooting steps?
If you suspect this compound degradation, follow this workflow to diagnose and mitigate the issue.
Troubleshooting Guides
Issue: Rapid Degradation in Acidic Solution (pH < 5)
-
Symptoms: Progressive loss of this compound peak area and potential appearance of new peaks in HPLC chromatograms over a short period.
-
Probable Causes: Acid-catalyzed hydrolysis and cyclization are the likely degradation pathways.[6] The rate of degradation increases as the pH decreases.[7]
-
Solutions:
-
pH Adjustment: The most effective solution is to adjust the pH of your solution to the optimal 5-7 range using a suitable buffer system (e.g., citrate or phosphate buffers).
-
Temperature Control: If the experiment must be conducted in an acidic environment, perform all steps at a reduced temperature (e.g., on ice) and minimize the total experiment time.
-
Solvent Choice: Ensure high-purity solvents are used, as contaminants can catalyze degradation.
-
| pH of Solution | Stability Profile | Recommendation |
| < 3 | Very Unstable | Avoid; significant degradation expected. |
| 3.0 - 4.9 | Unstable; hydrolysis increases with acidity.[6] | Use only for short-term experiments at low temps. |
| 5.0 - 7.0 | Comparatively Stable [3][4][5] | Optimal range for storage and experiments. |
| > 7.0 | Unstable | Avoid; risk of base-catalyzed hydrolysis. |
Issue: Instability in Basic Solution (pH > 7)
-
Symptoms: Rapid disappearance of the parent this compound compound in HPLC analysis.
-
Probable Causes: Base-catalyzed hydrolysis of the ester in the lactone ring.
-
Solutions:
-
Avoid Basic Conditions: Do not dissolve or store this compound in basic buffers (e.g., bicarbonate, borate) for any extended period.
-
pH Neutralization: If a process step requires basic conditions, neutralize the solution back to the pH 5-7 range as quickly as possible.
-
Experimental Protocols
Protocol 1: Evaluating this compound Stability in a Buffered Solution
This protocol provides a framework for determining the degradation kinetics of this compound at a specific pH and temperature.
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate-phosphate) at your desired pH values (e.g., 2.5, 4.5, 6.5, 7.5).
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a non-aqueous solvent like acetonitrile or methanol.
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Place the solutions in a temperature-controlled environment (e.g., 37°C water bath).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Immediately quench any further degradation by mixing with an equal volume of cold acetonitrile or by freezing at -80°C.
-
Quantification: Analyze all samples using a validated HPLC-UV method (see Protocol 2) to determine the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k).
Protocol 2: HPLC-UV Quantification of this compound
This is a general method for the quantification of this compound, adapted from published literature.[9][10][11]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (or Methanol) and Water. A common starting point is Acetonitrile/Water (55:45, v/v).[10]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10-20 µL.
-
Quantification: Create a calibration curve using certified this compound reference standards (e.g., 1-100 µg/mL) to quantify the concentration in your samples.
Mechanism & Pathway Visualization
Understanding the degradation pathways and the biological mechanism of action is crucial for interpreting experimental results. Stability directly impacts the availability of the active compound to engage its molecular targets.
This compound's primary anti-inflammatory and anti-cancer effects are attributed to its ability to inhibit the NF-κB signaling pathway.[8][12] The α-methylene-γ-lactone and epoxide moieties are crucial for this activity.[8] Degradation through hydrolysis destroys these functional groups, rendering the molecule biologically inactive.
References
- 1. researchgate.net [researchgate.net]
- 2. The Emerging Potential of this compound Nanoformulations in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The solution and solid state stability and excipient compatibility of this compound in feverfew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The solution and solid state stability and excipient compatibility of this compound in feverfew - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openjournals.ljmu.ac.uk [openjournals.ljmu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. [Molecular mechanisms of this compound's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound in selected feverfew products by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid extraction and high-performance liquid chromatographic determination of this compound in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of this compound in Tanacetum species by LC-UV/LC-MS and microscopic comparison of Mexican/US feverfew samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
Parthenolide degradation kinetics and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics and optimal storage conditions for parthenolide. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your this compound samples during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and moisture. In solution, pH is a critical factor, with the compound being most stable in the range of pH 5 to 7.[1][2][3] In the solid state, both temperature and humidity play significant roles in its degradation.[1][2][4] While some studies suggest light does not significantly affect dry this compound during storage, prolonged exposure may lead to degradation.[5][6]
Q2: What is the optimal pH range for working with this compound in solution?
A2: this compound is most stable in a pH environment between 5 and 7.[1][2][3] It becomes unstable in acidic conditions (pH < 3) and alkaline conditions (pH > 7).[1][2][3] The degradation in solution typically follows first-order kinetics.[1][2][4]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage of solid this compound, a refrigerated temperature of 5°C with controlled low humidity (e.g., 31% RH) is recommended to maintain stability for at least 6 months.[1][2][4] For short-term storage of solutions, it is crucial to maintain the pH between 5 and 7 and store at refrigerated temperatures.
Q4: How does temperature affect the stability of solid this compound?
A4: Higher temperatures accelerate the degradation of solid this compound. While it remains stable at 5°C for 6 months, significant degradation (around 40%) can occur at 50°C over the same period.[1][2][4][7] However, dry samples have shown stability for short periods at temperatures up to 130°C.[8]
Q5: Is this compound sensitive to light?
A5: The evidence regarding light sensitivity is mixed. Some research indicates that light (sunlight or fluorescent) does not have a significant impact on the stability of dry powdered feverfew or pure this compound during storage.[5] Conversely, another study reported a 50% decrease in this compound content in powdered feverfew leaves after 9 months at room temperature when unprotected from light, suggesting that long-term exposure could be a concern.[6] As a precautionary measure, it is advisable to store this compound protected from light.
Troubleshooting Guide
Issue: I am observing a rapid loss of this compound in my aqueous solution during my experiment.
Possible Causes and Solutions:
-
Incorrect pH: Verify the pH of your buffer or solution. This compound degrades rapidly in acidic (pH < 3) or alkaline (pH > 7) conditions.[1][2][3]
-
Solution: Adjust the pH of your solution to the optimal range of 5-7. Use a well-buffered system to maintain a stable pH throughout your experiment.
-
-
High Temperature: Elevated temperatures can accelerate degradation in solution.[8][9]
-
Solution: Whenever possible, conduct your experiments at controlled, lower temperatures. If elevated temperatures are necessary, minimize the exposure time.
-
-
Hydrolysis: The primary degradation pathway in aqueous solutions is believed to be hydrolysis.[3][7]
-
Solution: Prepare fresh solutions before use and avoid long-term storage of aqueous solutions. If storage is necessary, keep it at 5°C and within the optimal pH range.
-
Issue: The this compound content in my solid sample has decreased over time.
Possible Causes and Solutions:
-
Improper Storage Temperature: Storing at ambient or elevated temperatures will lead to degradation.[1][2][4]
-
High Humidity: Moisture significantly accelerates the degradation of solid this compound.[1][2][4]
Data on this compound Stability
Table 1: Effect of Temperature on Solid this compound Stability (at 31% RH over 6 months)
| Temperature | This compound Degradation |
| 5°C | No significant degradation |
| 25°C | Slow degradation after 3 months |
| 40°C | Significant decomposition in the first or second month |
| 50°C | Approximately 40% degradation |
Data sourced from studies on powdered feverfew extract.[1][2][3][4][7]
Table 2: Effect of pH on this compound Stability in Aqueous Solution
| pH Range | Stability | Degradation Kinetics |
| < 3 | Unstable | First-order |
| 5 - 7 | Comparatively Stable | First-order |
| > 7 | Unstable | First-order |
Data sourced from studies on this compound in feverfew extract solutions.[1][2][3][4]
Experimental Protocols
Protocol 1: Determination of this compound Stability in Aqueous Solution
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 6, 8, 10).
-
Sample Preparation: Accurately weigh and dissolve this compound in each buffer solution to a known concentration.
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Quantify the remaining this compound concentration using a validated HPLC-UV or LC-MS method.[10][11][12][13]
-
Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time to determine the degradation rate constant and the order of the reaction.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
-
Column: C18 column (e.g., Cosmosil C18-AR, 150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 55:45, v/v).[10] Other methods may use a gradient elution with acetonitrile and water, sometimes with methanol.[12][13]
-
Injection Volume: 10 µL.[11]
-
Quantification: Create a calibration curve using this compound standards of known concentrations to quantify the amount in the samples.
Diagrams and Workflows
Caption: Factors affecting this compound stability.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. The solution and solid state stability and excipient compatibility of this compound in feverfew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The solution and solid state stability and excipient compatibility of this compound in feverfew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. openjournals.ljmu.ac.uk [openjournals.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid extraction and high-performance liquid chromatographic determination of this compound in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of this compound from dissolution testing of powdered feverfew products - MedCrave online [medcraveonline.com]
- 12. Quantification of this compound in Tanacetum species by LC-UV/LC-MS and microscopic comparison of Mexican/US feverfew samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of this compound in selected feverfew products by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Parthenolide Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parthenolide (PTL) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a sesquiterpene lactone primarily known for its anti-inflammatory effects.[1][2] Its main mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] NF-κB is a crucial regulator of various biological processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[3][4] By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory cytokines and other mediators.[5][6][7] Some studies suggest PTL acts by inhibiting IκB Kinase (IKK), which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[1][4] Other proposed mechanisms include the generation of reactive oxygen species (ROS) and activation of the JNK pathway.[4][8]
Q2: What are the main challenges when using this compound in animal studies?
A2: The most significant challenge in using this compound for in vivo studies is its low water solubility, which leads to poor bioavailability and limits its clinical application.[3][9][10][11] Pharmacokinetic studies in rats have shown that this compound is very unstable in plasma and is distributed and eliminated quickly, with a half-life under 90 minutes.[12] A high dose of 80 mg/kg resulted in a low initial plasma concentration.[12] Furthermore, a phase I human trial using an oral feverfew extract found that doses up to 4 mg of this compound did not produce detectable plasma concentrations, highlighting the issue of poor absorption.[8][13]
Q3: How can the bioavailability of this compound be improved for in vivo experiments?
A3: To overcome the poor solubility and bioavailability of this compound, several strategies can be employed:
-
Use of Analogs: A water-soluble analog, Dimethylaminothis compound (DMAPT), has been synthesized and shows greater hydrophilicity and effectiveness in vivo.[14][15]
-
Nanoformulations: Encapsulating this compound in nanocarriers such as liposomes, polymeric micelles, or nanoparticles can improve its solubility and delivery to target sites.[9][10]
-
Appropriate Vehicle Selection: For direct administration, selecting a suitable vehicle is critical. Solvents like DMSO have been used in some preclinical studies.[16] However, potential vehicle toxicity must always be assessed.
Q4: What is a recommended starting dose for this compound in a mouse or rat study?
A4: The optimal dose of this compound is highly dependent on the animal model, disease state, and administration route. There is no single universal starting dose. Researchers should refer to published studies in a similar disease model to determine an appropriate range. Based on existing literature, doses have ranged from 0.25 mg/kg to 10 mg/kg. For example, doses of 0.25-1 mg/kg were effective in a rat model of endotoxic shock[2], while 1, 2, and 4 mg/kg were used in a rat model for neuropathic pain.[17] It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific experimental conditions.
Q5: What are the known toxic effects of this compound in animals?
A5: this compound is generally considered to have a good safety profile, and it selectively targets cancer cells while sparing normal ones.[3][8] A Phase I human trial of feverfew extract (containing up to 4 mg of PTL) reported no significant toxicity.[13] However, as with any compound, high doses may lead to adverse effects. General side effects associated with the source plant, feverfew, can include gastrointestinal issues like nausea and vomiting.[6] Researchers should always conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) in their specific animal model and experimental setup.
Data Summary Tables
Table 1: Examples of this compound Dosages Used in Rodent Studies
| Animal Model | Condition | Dosage | Route of Administration | Outcome | Reference |
| Rat | Endotoxic Shock | 0.25, 0.5, 1 mg/kg | Intraperitoneal (i.p.) | Ameliorated cardiovascular derangement, improved survival | [2] |
| Rat | LPS-induced Fever | 1 mg/kg | Intraperitoneal (i.p.) | Attenuated fever and circulating cytokines | [18] |
| Rat | Neuropathic Pain | 1, 2, 4 mg/kg | Not Specified | Increased pain threshold and locomotor activity | [17] |
| Mouse | Traumatic Brain Injury | Not Specified | Not Specified | Relieved neural function deficits and brain edema | [19] |
| Mouse | Colitis | Not Specified | Intraperitoneal (i.p.) | Attenuated colitis and decreased cancer incidence | [20] |
| Mouse (Xenograft) | Lung & Bladder Cancer | Not Specified (DMAPT used) | Oral | Suppressed tumor growth | [15] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route | Reference |
| Half-life (t½) | < 90 minutes | Not Specified | [12] |
| Linearity Range (Plasma) | 2.0-500 ng/mL | Oral & Intravenous | [20][21] |
| Bioavailability | Low | Oral | [12] |
| Plasma Stability | Very Unstable | N/A | [12] |
Experimental Protocols & Troubleshooting
Protocol: Preparation and Administration of this compound for In Vivo Studies
-
Reagent Preparation:
-
Due to its poor water solubility, this compound (PTL) must be dissolved in an appropriate vehicle.
-
Option A (DMSO-based): Dissolve PTL in 100% DMSO to create a high-concentration stock solution. For administration, this stock can be further diluted in a vehicle suitable for injection, such as a mix of saline and PEG400. Note: The final concentration of DMSO administered to the animal should be kept low (typically <5%) to avoid vehicle toxicity.
-
Option B (DMAPT): If using the water-soluble analog Dimethylaminothis compound (DMAPT), it can be dissolved directly in sterile saline or phosphate-buffered saline (PBS).[15]
-
-
Dose Calculation:
-
Calculate the required dose based on the animal's body weight (mg/kg).
-
Calculate the total volume to be injected based on the concentration of your PTL solution. Injection volumes should be consistent with institutional animal care and use committee (IACUC) guidelines (e.g., typically 5-10 mL/kg for intraperitoneal injection in mice).
-
-
Administration:
-
Select the appropriate route of administration (e.g., intraperitoneal, intravenous, oral gavage) based on your experimental design and previous literature.
-
Administer the prepared PTL solution to the animal according to your established timeline. A vehicle-only control group should always be included.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect or inconsistent results | Poor Bioavailability: The compound is not reaching the target tissue at a sufficient concentration due to poor solubility or rapid metabolism.[12][13] | 1. Verify Formulation: Ensure PTL is fully dissolved. Consider using sonication.2. Switch to DMAPT: Use the water-soluble analog DMAPT for improved bioavailability.[14]3. Change Administration Route: Consider a route with better systemic exposure, such as intravenous injection over oral gavage.4. Increase Dose/Frequency: Perform a dose-escalation study to find an effective dose. Given the short half-life, consider more frequent dosing.[12] |
| Animal shows signs of toxicity (e.g., weight loss, lethargy) | Dose is Too High: The administered dose exceeds the maximum tolerated dose (MTD).Vehicle Toxicity: The solvent (e.g., DMSO) is causing adverse effects. | 1. Reduce Dose: Lower the dose and perform a toxicity study to establish the MTD.2. Lower Vehicle Concentration: Ensure the final concentration of solvents like DMSO is minimal and non-toxic.3. Run Vehicle-Only Control: Always include a control group that receives only the vehicle to distinguish between compound and vehicle effects. |
| Precipitation observed in prepared solution | Poor Solubility: PTL has precipitated out of the solution, especially after dilution in an aqueous buffer.[3] | 1. Reformulate: Increase the percentage of co-solvent or try a different vehicle system.2. Prepare Fresh: Make the dosing solution immediately before administration to minimize precipitation over time.3. Consider Nanoformulations: Explore using liposomal or other nanoparticle-based formulations to enhance solubility.[10] |
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. This compound Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Targeted Nano-Parthenolide Molecule against NF-kB in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NF-κB inhibitor this compound interacts with histone deacetylase inhibitors to induce MKK7/JNK1-dependent apoptosis in human acute myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Emerging Potential of this compound Nanoformulations in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Variations in this compound content and daily dose of feverfew products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase I dose escalation trial of feverfew with standardized doses of this compound in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A water soluble this compound analog suppresses in vivo tumor growth of two tobacco-associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound as a potential analgesic in the treatment of paclitaxel-induced neuropathic pain: the rat modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound attenuates LPS-induced fever, circulating cytokines and markers of brain inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound ameliorates neurological deficits and neuroinflammation in mice with traumatic brain injury by suppressing STAT3/NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of this compound in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with Parthenolide Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Parthenolide. Inconsistent results can arise from various factors related to the compound's properties and experimental procedures. This guide offers structured advice to identify and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or precipitates after dilution in cell culture media. What should I do?
A1: This is likely due to the poor aqueous solubility of this compound.[1][2][3]
-
Immediate Action: Do not use the cloudy solution for your experiment as the compound concentration is not accurate.
-
Troubleshooting Steps:
-
Solvent Choice: this compound is soluble in organic solvents like DMSO, ethanol, and DMF.[1] Ensure your initial stock solution is fully dissolved. The solubility is approximately 20 mg/ml in DMSO and DMF, and 30 mg/ml in ethanol.[1]
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO.
-
Dilution Method: For preparing working concentrations, dilute the stock solution in your aqueous buffer or cell culture medium in a stepwise manner. Avoid a large single dilution step.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same percentage of DMSO) to ensure the solvent is not affecting your results.
-
Aqueous Solution Stability: Aqueous solutions of this compound are not stable for long periods. It is recommended not to store aqueous solutions for more than one day.[1] Prepare fresh dilutions for each experiment.
-
Q2: I'm observing high variability in my cytotoxicity (e.g., MTT, LDH) assay results between experiments. What could be the cause?
A2: High variability in cytotoxicity assays can stem from issues with this compound's stability, the specifics of the assay protocol, or cell line-dependent effects.
-
Troubleshooting Steps:
-
Compound Stability: this compound is unstable in acidic (pH < 3) and basic (pH > 7) conditions.[4][5] It is most stable in a pH range of 5 to 7.[4][5] Ensure the pH of your culture medium is within this range. Temperature and humidity can also affect the stability of solid this compound.[4] Store powdered this compound at low temperatures (e.g., 5°C) and low humidity.[4]
-
Assay Timing and Compound Concentration: The cytotoxic effect of this compound is dose- and time-dependent.[6][7][8] Ensure you are using a consistent incubation time and a range of concentrations to determine the IC50 value accurately. IC50 values can vary significantly between cell lines.[9][10]
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can lead to variable results.
-
Assay Specifics: For MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance. For LDH assays, ensure cell lysis in the positive control is complete.
-
Q3: My Western blot results for NF-κB pathway proteins (e.g., p65, IκBα) are inconsistent after this compound treatment. How can I troubleshoot this?
A3: Inconsistent Western blot results can be due to problems with sample preparation, antibody performance, or the timing of this compound treatment. This compound is known to inhibit the NF-κB pathway by targeting IKK, which prevents the degradation of IκBα and subsequent translocation of p65 to the nucleus.[11][12][13][14]
-
Troubleshooting Steps:
-
Timing of Treatment and Lysis: The effect of this compound on NF-κB signaling can be rapid. Perform a time-course experiment to determine the optimal time point to observe changes in protein levels (e.g., IκBα degradation, p65 phosphorylation).
-
Positive and Negative Controls: Always include appropriate controls. A positive control could be cells stimulated with an NF-κB activator (e.g., TNF-α) to ensure the pathway is active. A negative control (vehicle-treated cells) is also essential.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Antibody Validation: Ensure your primary antibodies are specific and used at the recommended dilution.
-
Q4: I am seeing unexpected or off-target effects in my experiments. Why might this be happening?
A4: this compound is known to have multiple molecular targets beyond NF-κB, which can lead to a range of biological effects.[11][15]
-
Known Molecular Targets:
-
Troubleshooting Steps:
-
Review Literature: Be aware of the known off-target effects of this compound and consider if they could be influencing your experimental system.
-
Dose-Response: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Specific Inhibitors: If you suspect an off-target effect is confounding your results, consider using more specific inhibitors for the pathway of interest as a comparison.
-
Quantitative Data Summary
The following tables summarize quantitative data for this compound from various studies.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (hours) |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | 24 and 48 |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | 24 and 48 |
| GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 | Not specified |
| A549 | Non-small cell lung cancer | 15.38 ± 1.13 | Not specified |
| H1650 | Non-small cell lung cancer | 9.88 ± 0.09 | Not specified |
| PC-9 | Non-small cell lung cancer | 15.36 ± 4.35 | Not specified |
| H1299 | Non-small cell lung cancer | 12.37 ± 1.21 | Not specified |
| A549 | Lung Carcinoma | 4.3 | Not specified |
| TE671 | Medulloblastoma | 6.5 | Not specified |
| HT-29 | Colon Adenocarcinoma | 7.0 | Not specified |
| HUVEC | Endothelial Cells | 2.8 | Not specified |
Data compiled from multiple sources.[7][9][10]
Table 2: Stability of this compound in Solution
| pH | Stability |
| < 3 | Unstable |
| 3 - 5 | Moderately Stable |
| 5 - 7 | Stable |
| > 7 | Unstable |
Data indicates that this compound is most stable in a pH range of 5 to 7.[4][5]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from methodologies described in studies investigating this compound's cytotoxic effects.[7][8][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only). Replace the medium in the wells with the this compound-containing medium.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for NF-κB Pathway Analysis
This protocol is a general guideline based on standard Western blotting procedures used in this compound research.[19][20][21][22]
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p65, phospho-p65, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control.
Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: A general workflow for troubleshooting inconsistent this compound experiments.
Logical Relationship Diagram
Caption: Logical relationships for diagnosing issues in this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of this compound on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative activity of this compound against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Molecular mechanisms of this compound's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 15. Advances in chemistry and bioactivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound induces proliferation inhibition and apoptosis of pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Water-Soluble Parthenolide Analogs (e.g., DMAPT)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with water-soluble parthenolide analogs like Dimethylaminothis compound (DMAPT).
Frequently Asked Questions (FAQs)
1. What is DMAPT and how does it differ from this compound (PTL)?
Dimethylaminothis compound (DMAPT) is a synthetic, water-soluble analog of this compound (PTL), a naturally occurring sesquiterpene lactone.[1][2] The primary advantage of DMAPT over PTL is its significantly improved water solubility (over 1000-fold greater) and oral bioavailability, which makes it more suitable for in vivo studies and potential clinical applications.[2][3][4] DMAPT was developed to overcome the pharmacological limitations of PTL, such as its poor solubility and stability under physiological conditions.[5][6]
2. What is the primary mechanism of action of DMAPT?
DMAPT's primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9] It has been shown to directly bind to and inhibit IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7] This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival and pro-inflammatory genes.[7] Additionally, DMAPT has been reported to induce cellular apoptosis through the generation of reactive oxygen species (ROS).[10][11]
3. What are the recommended storage and handling conditions for DMAPT?
-
Storage of solid compound: DMAPT powder should be stored at -20°C.
-
Stock solutions: For long-term storage, stock solutions of DMAPT are typically prepared in DMSO and should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[12] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[13]
-
Working solutions: For in vivo experiments, it is recommended to prepare fresh aqueous solutions of DMAPT on the day of use.[7] For cell culture experiments, the working solution can be prepared by diluting the stock solution in the appropriate culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[13]
4. In which solvents is DMAPT soluble?
DMAPT is soluble in various organic solvents and aqueous solutions. Here are some examples:
-
Organic Solvents: DMSO (miscible), Ethanol (30 mg/ml), DMF (miscible).
-
Aqueous Solutions: A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of at least 2.08 mg/mL.[12] Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline), which also yields a solubility of at least 2.08 mg/mL.[12] For oral gavage in animal studies, DMAPT can be dissolved in sterile water at concentrations up to 10 mg/mL.[7]
Troubleshooting Guides
In Vitro Experiments (Cell Culture)
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no cytotoxicity observed after DMAPT treatment. | 1. Incorrect dosage: The IC50 value can vary significantly between cell lines. 2. DMAPT degradation: Improper storage or handling of DMAPT can lead to its degradation. 3. Cell line resistance: Some cell lines may have intrinsic or acquired resistance to DMAPT. 4. Low NF-κB activity: The cell line may have low basal NF-κB activity, a primary target of DMAPT. | 1. Optimize concentration: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. 2. Use fresh DMAPT: Prepare fresh working solutions from a properly stored stock. Consider purchasing a new batch of the compound if degradation is suspected. 3. Verify NF-κB pathway activation: Confirm that the NF-κB pathway is active in your cell line using methods like a reporter assay or Western blot for phosphorylated p65. 4. Consider combination therapy: DMAPT has been shown to synergize with other agents like radiation.[8][9] |
| High variability between replicate experiments. | 1. Inconsistent cell health: Variations in cell density, passage number, or overall health can affect drug response. 2. Inaccurate pipetting: Errors in pipetting can lead to inconsistent DMAPT concentrations. 3. Uneven drug distribution: Improper mixing of DMAPT in the culture medium. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase before treatment.[1][14][15][16] 2. Calibrate pipettes: Regularly check and calibrate your pipettes. 3. Ensure thorough mixing: Gently swirl the culture plates after adding the DMAPT-containing medium. |
| Unexpected cell death in control (vehicle-treated) group. | 1. High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. 2. Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death. | 1. Reduce DMSO concentration: Ensure the final DMSO concentration is below 0.1%. Perform a vehicle-only control to assess solvent toxicity.[13] 2. Check for contamination: Regularly test your cell cultures for mycoplasma and other contaminants.[14] |
In Vivo Experiments (Animal Models)
| Problem | Possible Causes | Troubleshooting Steps |
| No significant anti-tumor effect observed. | 1. Suboptimal dosage or administration route: The dose or route of administration may not be optimal for the specific animal model and tumor type. 2. Poor bioavailability in the specific model: While DMAPT has improved bioavailability over PTL, it can still vary between species and individuals. 3. Rapid tumor growth: The tumor may be growing too aggressively for DMAPT monotherapy to be effective. | 1. Dose-escalation study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. Oral gavage is a common administration route.[7][10] 2. Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to measure plasma concentrations of DMAPT. 3. Combination therapy: Consider combining DMAPT with other treatments, such as radiation or chemotherapy, where it has shown synergistic effects.[7][8] |
| Toxicity or adverse effects in animals. | 1. Dose is too high: The administered dose may be above the MTD. 2. Vehicle-related toxicity: The vehicle used to dissolve DMAPT may be causing adverse effects. | 1. Reduce the dose: Lower the dose of DMAPT and monitor the animals closely for signs of toxicity. 2. Vehicle control group: Always include a vehicle-only control group to assess any effects of the delivery vehicle. |
| Difficulty in dissolving DMAPT for administration. | 1. Incorrect solvent or procedure: Using an inappropriate solvent or not following the correct dissolution procedure. | 1. Follow recommended formulation protocols: For oral gavage, DMAPT can be dissolved in sterile water.[7] For other routes, specific formulations with solvents like DMSO, PEG300, and Tween-80 may be necessary.[12] Gentle heating and sonication can aid dissolution.[12] |
Quantitative Data
Table 1: Comparison of this compound (PTL) and DMAPT
| Property | This compound (PTL) | DMAPT | Reference(s) |
| Water Solubility | Poor | >1000-fold higher than PTL | [2][3] |
| Oral Bioavailability | Low | ~70% | [3] |
| Maximum Serum Concentration (in mice, 100 mg/kg oral dose) | ~0.2 µM | ~25 µM | [8] |
Table 2: IC50 Values of DMAPT in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| PC-3 | Prostate Cancer | 5 - 10 | [10] |
| CWR22Rv1 | Prostate Cancer | 5 - 10 | [10] |
| Primary AML cells | Acute Myeloid Leukemia | 1.7 (LD50) | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5-20 (viability reduction) | [17] |
| BT20 | Triple-Negative Breast Cancer | ~5-20 (viability reduction) | [17] |
| MDA-MB-436 | Triple-Negative Breast Cancer | ~5-20 (viability reduction) | [17] |
| FMF-PBMCs | Familial Mediterranean Fever | 11.73 | [18] |
Experimental Protocols
Protocol 1: Preparation of DMAPT for In Vivo Oral Gavage
-
On the day of treatment, weigh the required amount of DMAPT powder.
-
Dissolve the DMAPT in sterile water to the desired concentration (e.g., 10 mg/mL).[7]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Administer the solution to the animals via oral gavage at the determined dosage (e.g., 100 mg/kg).[7][10]
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity
-
Cell Treatment: Treat cells with DMAPT at the desired concentration and for the specified duration. Include appropriate positive (e.g., TNF-α stimulation) and negative controls.
-
Nuclear Extract Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a hypotonic buffer to release cytoplasmic contents.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt extraction buffer to release nuclear proteins.
-
Clarify the nuclear extract by centrifugation and determine the protein concentration.[19]
-
-
Probe Labeling:
-
Use a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, digoxigenin).[8]
-
-
Binding Reaction:
-
Electrophoresis:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
For radioactive probes, expose the dried gel to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, use a detection method appropriate for the label (e.g., streptavidin-HRP for biotin).
-
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with DMAPT at the desired concentrations. Include a positive control (e.g., tert-Butyl Hydrogen Peroxide) and a negative control (untreated cells).
-
Staining with DCFDA:
-
Measurement:
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition by DMAPT
Caption: DMAPT inhibits the canonical NF-κB signaling pathway by targeting the IKK complex.
Experimental Workflow for In Vitro DMAPT Efficacy Testing
Caption: A typical workflow for evaluating the in vitro efficacy of DMAPT.
References
- 1. promocell.com [promocell.com]
- 2. mdpi.com [mdpi.com]
- 3. An orally bioavailable this compound analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. NF-κB blockade with oral administration of dimethylaminothis compound (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo [scholarworks.indianapolis.iu.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A water soluble this compound analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. DMAPT | NF-κB | TargetMol [targetmol.com]
- 14. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 17. This compound and DMAPT exert cytotoxic effects on breast cancer stem-like cells by inducing oxidative stress, mitochondrial dysfunction and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dimethylaminothis compound (DMAPT) as an alternative approach for treatment of Familial Mediterranean Fever (FMF) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.upenn.edu [med.upenn.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. abcam.com [abcam.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. This compound and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Parthenolide vs. Standard Chemotherapy: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of parthenolide, a naturally derived sesquiterpene lactone, with standard chemotherapy agents. The information is compiled from preclinical studies to offer an objective overview supported by experimental data.
Executive Summary
This compound has demonstrated significant anti-cancer properties in a variety of preclinical models. Its primary mechanism of action involves the inhibition of the pro-survival transcription factor NF-κB, which is often implicated in chemotherapy resistance. While direct head-to-head clinical comparisons with standard chemotherapies are lacking, preclinical evidence suggests that this compound exhibits potent cytotoxicity against various cancer cell lines and can enhance the efficacy of conventional chemotherapeutic agents. This guide summarizes the available quantitative data, details the experimental methodologies used in these studies, and visualizes the key signaling pathways involved.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and standard chemotherapy agents in various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Exposure Time (h) |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | 48 |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | 48 |
| CNE1 | Nasopharyngeal Carcinoma | 7.46 (95% CI: 5.68-9.62) | 48 |
| CNE2 | Nasopharyngeal Carcinoma | 10.47 (95% CI: 7.77-13.84) | 48 |
| CWR22Rv1 | Prostate Cancer | 5 | 48 |
| A549 | Lung Carcinoma | 4.3 | Not Specified |
| TE671 | Medulloblastoma | 6.5 | Not Specified |
| HT-29 | Colon Adenocarcinoma | 7.0 | Not Specified |
Table 2: IC50 Values of Standard Chemotherapy Agents in Human Breast Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF-7 | Breast Cancer | 2.3[1] | ~5-10 |
| MDA-MB-231 | Breast Cancer | 4.1[1] | ~2-5 |
Disclaimer: The IC50 values in Tables 1 and 2 are from separate studies. Direct comparison should be made with caution as experimental conditions (e.g., cell density, passage number, assay method) may differ.
Data Presentation: In Vivo Efficacy
A study on a xenograft model of hormone-refractory prostate cancer (CWR22Rv1 cells) provides a glimpse into the in vivo efficacy of this compound as a single agent compared to docetaxel.
Table 3: In Vivo Tumor Growth Inhibition in a Prostate Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Percent Inhibition vs. Control |
| Control (Solvent) | ~1250 | 0% |
| This compound (40 mg/kg/day) | ~950 | 24% |
| Docetaxel (5 mg/kg/week) | ~1250 | 0% |
| Combination (this compound + Docetaxel) | ~550 | 56% |
Data adapted from a study demonstrating this compound's ability to restore chemosensitivity. In this specific model, docetaxel monotherapy showed limited efficacy at the tested dose, while this compound alone had a modest effect. The combination, however, resulted in significant tumor growth inhibition.[2][3]
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or standard chemotherapy agents and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7][8]
-
Cell Treatment and Harvesting: Treat cells with the compounds of interest. After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
In Vivo Xenograft Model
This protocol outlines a general procedure for establishing and evaluating the efficacy of anti-cancer agents in a mouse xenograft model.[9][10][11][12]
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a sterile solution, such as PBS or a mixture with Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, standard chemotherapy, or vehicle control according to the specified dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Signaling Pathways and Mechanisms of Action
This compound's Mechanism of Action
This compound's primary anti-cancer effect is mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
References
- 1. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoring chemotherapy and hormone therapy sensitivity by this compound in a xenograft hormone refractory prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. scispace.com [scispace.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
Unveiling the Double-Edged Sword: Parthenolide's Selective Cytotoxicity in Cancer
For researchers, scientists, and drug development professionals, the quest for therapeutic agents that selectively target cancer cells while sparing their normal counterparts is a paramount objective. Parthenolide (PTL), a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), has emerged as a promising candidate in this arena. This comparison guide delves into the experimental evidence validating the selective cytotoxic effects of this compound on cancer cells versus normal cells, providing a comprehensive overview of its mechanisms of action, supporting quantitative data, and detailed experimental protocols.
This compound's preferential targeting of cancer cells stems from its ability to exploit the unique biochemical landscape of malignant cells.[1][2] Extensive research has demonstrated that PTL induces apoptosis and inhibits proliferation in a wide array of cancer cell lines, while exhibiting significantly lower toxicity towards normal cells.[3][4] This selectivity is attributed to several key mechanisms, primarily the inhibition of pro-survival signaling pathways that are often constitutively active in cancer, such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), and the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[4][5]
Comparative Cytotoxicity: A Quantitative Overview
The selective cytotoxicity of this compound is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) in various cancer cell lines against that in normal human cells. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Cell Type | Cancer Type | This compound IC50 (µM) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | Breast Cancer | 9.54 ± 0.82 | [6] |
| SiHa | Human Cervical Carcinoma | Cervical Cancer | 8.42 ± 0.76 | [6] |
| A549 | Human Lung Carcinoma | Lung Cancer | 4.3 | [7] |
| GLC-82 | Human Lung Cancer | Lung Cancer | 6.07 ± 0.45 | |
| PC-9 | Human Lung Cancer | Lung Cancer | 15.36 ± 4.35 | |
| H1650 | Human Lung Cancer | Lung Cancer | 9.88 ± 0.09 | |
| H1299 | Human Lung Cancer | Lung Cancer | 12.37 ± 1.21 | |
| TE671 | Human Medulloblastoma | Brain Tumor | 6.5 | [7] |
| HT-29 | Human Colon Adenocarcinoma | Colon Cancer | 7.0 | [7] |
| BxPC-3 | Human Pancreatic Cancer | Pancreatic Cancer | ~5.5 - 15 | [8] |
| HeLa | Human Cervical Cancer | Cervical Cancer | ~5 - 10 | [9] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Normal | 2.8 | [7] |
| PBMCs | Human Peripheral Blood Mononuclear Cells | Normal | Low to no effect | [4] |
| Human Lens Epithelial Cells | Human Lens Epithelial Cells | Normal | Protective effect observed | [10] |
Key Mechanisms of this compound's Selective Action
This compound's anti-cancer activity is not reliant on a single pathway but rather a multi-pronged attack on cellular processes critical for cancer cell survival and proliferation.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and preventing apoptosis. This compound has been shown to inhibit NF-κB activation by directly targeting the IκB kinase (IKK) complex, preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the active NF-κB dimer.[5]
Caption: this compound blocks NF-κB signaling by inhibiting the IKK complex.
Suppression of the STAT3 Signaling Pathway
STAT3 is another transcription factor that is aberrantly activated in numerous cancers, contributing to tumor cell proliferation, survival, and angiogenesis. This compound has been demonstrated to inhibit the phosphorylation of STAT3, a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression.[11]
References
- 1. This compound as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The sesquiterpene lactone this compound induces apoptosis of human acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: pioneering new frontiers in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of this compound on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity of this compound against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces proliferation inhibition and apoptosis of pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen peroxide-induced apoptosis of human lens epithelial cells is inhibited by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Parthenolide's Efficacy in Drug-Resistant vs. Sensitive Cell Lines: A Comparative Guide
Introduction
The emergence of multidrug resistance (MDR) is a primary obstacle to successful cancer chemotherapy. Tumor cells can develop resistance to a wide array of structurally and mechanistically distinct anticancer drugs, often leading to treatment failure. Parthenolide, a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), has garnered significant attention for its anticancer properties.[1] Notably, its ability to circumvent and even reverse drug resistance presents a promising avenue for enhancing the efficacy of conventional cancer therapies.[2][3]
This guide provides a comparative analysis of this compound's effectiveness in drug-sensitive versus drug-resistant cancer cell lines, supported by experimental data and methodological details for researchers.
Comparative Efficacy of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Studies consistently demonstrate that this compound exhibits potent cytotoxic effects across various cancer cell lines. Interestingly, its efficacy can be even greater in certain drug-resistant lines, a phenomenon known as collateral sensitivity.
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µM) | Degree of Resistance/Sensitivity | Reference |
| MDA-MB-231-pcDNA | Breast Cancer | Sensitive (Parental) | Baseline | 1.0 | [4][5] |
| MDA-MB-231-BCRP | Breast Cancer | Multidrug-Resistant (BCRP Overexpression) | More Sensitive than Parental | 0.07 (Collateral Sensitivity) | [4][5] |
| HCT116 (p53+/+) | Colon Carcinoma | Sensitive (Parental) | Baseline | 1.0 | [5][6] |
| HCT116 (p53-/-) | Colon Carcinoma | p53 Knockout (Resistant Phenotype) | Less Sensitive than Parental | 2.36 | [5][6] |
| SGC-7901 | Gastric Carcinoma | Sensitive (Parental) | Not specified | Not applicable | [7] |
| SGC-7901/DDP | Gastric Carcinoma | Cisplatin-Resistant | Synergistic effect with DDP | Reverses drug resistance | [5][7] |
| K562 | Leukemia | Sensitive (Parental) | Not specified | Not applicable | [8] |
| K562/ADM | Leukemia | Doxorubicin-Resistant | Enhances doxorubicin sensitivity | Reverses drug resistance | [8][9] |
| U87.MG | Glioblastoma | Wild-Type | 46.0 ± 3.8 | 1.0 | [5] |
| U87.MGΔEGFR | Glioblastoma | EGFR-Mutated | 32.7 ± 3.8 | 0.71 (Slightly more sensitive) | [5] |
| SiHa | Cervical Cancer | Sensitive | 8.42 ± 0.76 | Not applicable | [10] |
| MCF-7 | Breast Cancer | Sensitive | 9.54 ± 0.82 | Not applicable | [10] |
Mechanisms of Action in Overcoming Drug Resistance
This compound's ability to counteract drug resistance stems from its modulation of multiple cellular signaling pathways that are often dysregulated in resistant tumors.[1]
Inhibition of Pro-Survival Signaling Pathways
NF-κB (Nuclear Factor kappa B) Pathway: Constitutive activation of the NF-κB pathway is a hallmark of many cancers and a key driver of chemoresistance.[2][6] NF-κB promotes the transcription of anti-apoptotic genes, contributing to cell survival. This compound is a potent inhibitor of NF-κB.[8][11] It can either prevent the degradation of the IκBα inhibitor or directly target the p65 subunit of NF-κB, blocking its nuclear translocation and transcriptional activity.[1][2][11] This inhibition re-sensitizes cancer cells to various chemotherapeutic agents, including paclitaxel, doxorubicin, and 5-fluorouracil.[2]
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Similar to NF-κB, the STAT3 signaling pathway is frequently overactive in resistant cancers, promoting cell proliferation and survival.[7] this compound has been shown to inhibit STAT3 signaling by blocking its phosphorylation, which is essential for its activation, dimerization, and nuclear translocation.[2][3][11] By inhibiting this pathway, this compound can reverse cisplatin resistance in gastric cancer cells and preferentially kill cancer cells with constitutively active STAT3.[5][7][12][13]
Induction of Apoptosis
This compound effectively induces apoptosis, or programmed cell death, in cancer cells, including those that have developed resistance to apoptosis-inducing drugs.[9][14] It achieves this by:
-
Modulating Bcl-2 Family Proteins: It downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax.[5][7][10]
-
Activating Caspases: It triggers the caspase cascade, including the activation of caspase-3 and caspase-9, which are executioner enzymes of apoptosis.[5][7]
-
Increasing Reactive Oxygen Species (ROS): this compound can induce oxidative stress by increasing intracellular ROS levels, which can trigger mitochondrial-dependent apoptosis.[1][11]
Downregulation of Drug Efflux Pumps
A common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell. This compound has been shown to decrease the expression of P-gp in drug-resistant leukemia stem cells by inhibiting the NF-κB pathway, thereby increasing the intracellular concentration and efficacy of drugs like doxorubicin.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and/or other chemotherapeutic agents) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine IC50 values using dose-response curve analysis.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody (e.g., anti-p-STAT3, anti-NF-κB p65, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound's efficacy.
This compound's Inhibition of the NF-κB Pathway
Caption: this compound inhibits NF-κB signaling, blocking pro-survival gene transcription.
Comparative Effect on Sensitive vs. Resistant Cells
References
- 1. [Molecular mechanisms of this compound's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 6. Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Suppression Of Aberrant Activation Of NF-κB Pathway In Drug-resistant Leukemia Stem Cells Contributes To this compound-potentiated Reversal Of Drug Resistance In Leukemia [jcancer.org]
- 9. This compound and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
Validating Parthenolide's Efficacy in Targeting Cancer Stem Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of parthenolide's performance in targeting cancer stem cells (CSCs) against other alternatives, supported by experimental data. We delve into the molecular mechanisms, present quantitative data for easy comparison, and provide detailed experimental protocols for key assays.
Cancer stem cells, a small subpopulation of cells within a tumor, are believed to be responsible for cancer recurrence and metastasis due to their capacity for self-renewal and differentiation.[1] Conventional chemotherapies often fail to eradicate these cells, leading to treatment failure.[2] this compound (PN), a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), has emerged as a promising agent that selectively targets this resilient cell population.[3][4]
Mechanism of Action: How this compound Targets Cancer Stem Cells
This compound exerts its anti-CSC effects through the modulation of several critical signaling pathways that are often dysregulated in cancer stem cells. The primary mechanisms include the inhibition of NF-κB, STAT3, and Wnt/β-catenin signaling pathways.[3][5][6]
1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival.[7] Its constitutive activation is a hallmark of many cancers and is linked to the survival and maintenance of CSCs.[2][7] this compound inhibits this pathway primarily by targeting the IκB kinase (IKK) complex, which prevents the degradation of IκBα.[8] This sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and subsequent transcription of anti-apoptotic and pro-survival genes.[2][3]
Caption: this compound inhibits the NF-κB pathway by blocking IKK.
2. Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein whose aberrant activation is linked to cancer cell proliferation, survival, and metastasis.[9] this compound has been shown to be a potent inhibitor of Janus kinases (JAKs), the primary upstream kinases for STAT3.[9][10] By covalently binding to JAKs, this compound prevents the phosphorylation of STAT3, which in turn blocks its dimerization, nuclear translocation, and ability to act as a transcription factor for genes involved in cell growth and survival.[3][9]
Caption: this compound inhibits STAT3 signaling by targeting JAKs.
3. Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is essential for stem cell self-renewal.[5] Its excessive activation is a common feature in many cancers, particularly colorectal cancer.[11] this compound has been identified as an inhibitor of this pathway. Recent studies suggest that it can suppress Wnt signaling by inhibiting ubiquitin-specific peptidase 7 (USP7), leading to the destabilization of β-catenin.[11] Another proposed mechanism involves this compound binding to the ribosomal protein RPL10, which blocks the synthesis of TCF4/LEF1, the transcriptional partners of β-catenin.[5][12]
References
- 1. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 2. This compound Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The plant sesquiterpene lactone this compound inhibits Wnt/β-catenin signaling by blocking synthesis of the transcriptional regulators TCF4/LEF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 7. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 9. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits ubiquitin-specific peptidase 7 (USP7), Wnt signaling, and colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Inflammatory Efficacy of Parthenolide: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of Parthenolide against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This analysis is supported by experimental data from various in vivo studies, with a focus on the widely used carrageenan-induced paw edema model.
This compound, a sesquiterpene lactone primarily found in the plant feverfew (Tanacetum parthenium), has garnered significant interest for its potential therapeutic applications, particularly for its anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response. This guide delves into the in vivo validation of this compound's anti-inflammatory effects and compares its performance with the conventional NSAID, Indomethacin, and the potent corticosteroid, Dexamethasone.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard and well-established acute inflammatory model used to evaluate the efficacy of anti-inflammatory drugs. The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, characterized by swelling (edema), which can be quantified to assess the potency of a given compound.[3][4]
| Compound | Animal Model | Dosage | Route of Administration | Time Point (Post-Carrageenan) | % Inhibition of Paw Edema | Reference |
| This compound | Rat | 5 mg/kg | Intraperitoneal (i.p.) | 3 hours | ~35% (inhibition of IL-6 in LPS model) | [5] |
| Indomethacin | Rat | 10 mg/kg | Oral | 4 hours | 57.66% | [6] |
| Indomethacin | Rat | 10 mg/kg | Not Specified | Not Specified | 87.3% | [7] |
| Dexamethasone | Rat | 1 mg/kg | Not Specified | Not Specified | 84.6% (in Freund's adjuvant induced arthritis) | [7] |
Note: The data for this compound in the carrageenan-induced paw edema model with specific percentage inhibition of edema was not available in the reviewed literature. The provided data for this compound is from an LPS-induced inflammation model, which also demonstrates its anti-inflammatory potential. The data for Indomethacin and Dexamethasone are from different studies and are presented here for a general comparison of their efficacy in inflammatory models.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of this compound, Indomethacin, and Dexamethasone are mediated through distinct signaling pathways.
This compound's Mechanism of Action
This compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It directly targets and inhibits the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκB. By preventing IκB degradation, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8]
This compound's inhibition of the NF-κB signaling pathway.
Indomethacin's Mechanism of Action
Indomethacin, a classic NSAID, functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, Indomethacin effectively reduces the cardinal signs of inflammation.
Indomethacin's inhibition of the COX pathway.
Dexamethasone's Mechanism of Action
Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through multiple mechanisms. It binds to the glucocorticoid receptor (GR), and the activated GR complex translocates to the nucleus. In the nucleus, it can upregulate the expression of anti-inflammatory proteins, such as lipocortin-1, and downregulate the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative effects of the herbal constituent this compound (Feverfew) on lipopolysaccharide-induced inflammatory gene expression in murine spleen and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 8. Frontiers | The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm [frontiersin.org]
A Comparative Study of Parthenolide and Other Potent Sesquiterpene Lactones in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones, a diverse class of naturally occurring compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. Among these, Parthenolide, Costunolide, and Dehydrocostus lactone have emerged as prominent candidates for drug development due to their potent anti-inflammatory and anticancer properties. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in their quest for novel therapeutic agents.
Quantitative Comparison of Biological Activities
The efficacy of this compound and its counterparts has been quantified across various studies, primarily focusing on their anti-inflammatory and cytotoxic effects. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, against different cell lines and inflammatory markers.
| Table 1: Anti-inflammatory Activity of Sesquiterpene Lactones | ||
| Compound | Assay | IC50 Value (µM) |
| This compound | Inhibition of NO production in LPS-stimulated RAW264.7 macrophages | 1.83 - 38.81[1] |
| Inhibition of 5-LOX | 12.71 ± 0.7 (for a related sesquiterpene lactone, Pterochlorin)[2] | |
| Costunolide | Inhibition of NO production in LPS-stimulated RAW264.7 macrophages | 1.83 - 38.81[1] |
| Dehydrocostus lactone | Inhibition of NO production in RAW 264.7 macrophages | Not explicitly quantified in the provided results. |
| Table 2: Anticancer Activity of Sesquiterpene Lactones | |||
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | L1210 murine leukemia, CCRF-CEM human leukemia, KB human nasopharyngeal carcinoma, LS174T human colon adenocarcinoma, MCF 7 human breast adenocarcinoma | 0.16-1.3 µg/mL | [3] |
| SK-MEL-24 human malignant melanoma | 10 | [4] | |
| Oral Squamous Cell Carcinoma (CAL 27) | 32 | [5] | |
| Costunolide | L1210 murine leukemia, CCRF-CEM human leukemia, KB human nasopharyngeal carcinoma, LS174T human colon adenocarcinoma, MCF 7 human breast adenocarcinoma | 0.16-1.3 µg/mL | [3] |
| K562 and Molt-4 leukemic cells | Non-cytotoxic doses of 10.0 µg/mL showed activity | [6] | |
| Dehydrocostus lactone | Human tumor cells | 9.01 to 27.07 | [1] |
| Santamarine | L1210 murine leukemia, CCRF-CEM human leukemia, KB human nasopharyngeal carcinoma, LS174T human colon adenocarcinoma, MCF 7 human breast adenocarcinoma | 0.16-1.3 µg/mL | [3] |
| 9β-acetoxycostunolide | L1210 murine leukemia, CCRF-CEM human leukemia, KB human nasopharyngeal carcinoma, LS174T human colon adenocarcinoma, MCF 7 human breast adenocarcinoma | 0.16-1.3 µg/mL | [3] |
| 9β-acetoxythis compound | L1210 murine leukemia, CCRF-CEM human leukemia, KB human nasopharyngeal carcinoma, LS174T human colon adenocarcinoma, MCF 7 human breast adenocarcinoma | 0.16-1.3 µg/mL | [3] |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
A primary mechanism underlying the anti-inflammatory and anticancer effects of these sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[7] In many cancer cells, NF-κB is constitutively active, contributing to tumor growth and drug resistance.[7]
This compound, for instance, has been shown to inhibit NF-κB activation through multiple mechanisms, including the direct inhibition of IκB kinase (IKK), which prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of NF-κB to the nucleus.[8][9][10] It can also directly interact with the p65 subunit of NF-κB, further preventing its DNA binding activity.[7] This multifaceted inhibition of NF-κB signaling leads to the downregulation of anti-apoptotic genes and the promotion of apoptosis in cancer cells.[7]
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of these compounds, detailed methodologies for key experiments are provided below.
NF-κB Activation Assay (EMSA - Electrophoretic Mobility Shift Assay)
This assay measures the DNA-binding activity of NF-κB in nuclear extracts.
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or RAW264.7 macrophages) to an appropriate density. Pre-treat cells with varying concentrations of the sesquiterpene lactone for 1 hour. Stimulate the cells with a pro-inflammatory agent such as TNF-α or IL-1β for a predetermined time (e.g., 30 minutes) to induce NF-κB activation.[9][11]
-
Nuclear Extract Preparation: Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions.
-
EMSA Reaction: Incubate the nuclear extracts with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
Electrophoresis and Autoradiography: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis. Visualize the bands by autoradiography. A decrease in the intensity of the shifted band in treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB binding.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the sesquiterpene lactone for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Absorbance Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assessment (DAPI Staining)
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells.
-
Cell Treatment: Grow cells on coverslips and treat them with the sesquiterpene lactone for the desired time.
-
Fixation and Permeabilization: Fix the cells with a solution such as 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
DAPI Staining: Incubate the cells with a DAPI staining solution.
-
Fluorescence Microscopy: Mount the coverslips on microscope slides and observe the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristic nuclear changes such as chromatin condensation and nuclear fragmentation.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compound of interest for a specific duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Conclusion and Future Directions
This compound, Costunolide, and Dehydrocostus lactone represent a promising class of natural products with significant potential for the development of novel anti-inflammatory and anticancer therapeutics. Their ability to modulate the NF-κB signaling pathway provides a strong mechanistic basis for their observed biological activities. The data and protocols presented in this guide offer a valuable resource for researchers to compare these compounds and to design further investigations. Future research should focus on optimizing the pharmacokinetic properties of these sesquiterpene lactones to enhance their bioavailability and clinical efficacy. Furthermore, exploring their potential in combination therapies with existing drugs could lead to more effective treatment strategies for a range of diseases. Some derivatives, such as the water-soluble analog of this compound, dimethylaminothis compound (DMAPT), have already entered clinical trials, highlighting the translational potential of this class of compounds.[7][12]
References
- 1. Sesquiterpene lactones with anti-inflammatory and cytotoxic activities from the roots of Cichorium intybus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory compounds and a new sesquiterpene lactone from Centaurea gabrieljanae Greuter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthecotulide Sesquiterpene Lactone Exhibits Selective Anticancer Effects in Human Malignant Melanoma Cells by Activating Apoptotic and Autophagic Pathways, S-Phase Cell Cycle Arrest, Caspase Activation, and Inhibition of NF-κB Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally Isolated Sesquiterpene Lactone and Hydroxyanthraquinone Induce Apoptosis in Oral Squamous Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 9. This compound Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Parthenolide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Parthenolide, a sesquiterpene lactone under investigation for various therapeutic properties. Adherence to these procedural steps will minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE) at a Glance
When handling this compound, particularly in its solid or powdered form, a comprehensive approach to personal protection is critical to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE. Due to the absence of specific occupational exposure limits (OELs) from major regulatory bodies for this compound, a cautious approach is warranted, treating it as a compound with the potential for irritation and sensitization.[1][2]
| PPE Category | Minimum Requirement | Recommended Specifications |
| Hand Protection | Single pair of chemical-resistant gloves | Nitrile or Neoprene Gloves: While specific breakthrough time data for this compound is not available, nitrile and neoprene gloves generally offer good resistance to a wide range of chemicals.[3][4] Select gloves with a minimum thickness of 4 mil for handling small quantities. For tasks with a higher risk of splashes or prolonged contact, consider thicker gloves or double-gloving.[5] Always inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | Safety glasses with side shields | Chemical Splash Goggles: To provide a complete seal around the eyes, especially when handling the powder form which can become airborne.[6] Face Shield: Wear in conjunction with goggles when there is a significant risk of splashes, such as during bulk handling or spill cleanup.[6] |
| Body Protection | Laboratory coat | Chemical-Resistant Lab Coat or Gown: A lab coat made of a material known to resist chemical permeation is recommended. Ensure it has long sleeves and a secure closure.[6] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | NIOSH-approved Particulate Respirator (N95 or higher): Recommended when handling powdered this compound outside of a ventilated enclosure (e.g., fume hood, biological safety cabinet) or when there is a potential for aerosol generation.[7][8] For spill cleanup or handling larger quantities, a higher level of respiratory protection, such as a full-face respirator with P100 filters, may be necessary.[1][9] A respiratory protection program, including fit testing, should be in place.[1] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is crucial for safely managing this compound from receipt to disposal. The following sections provide detailed procedural guidance.
Receiving and Storage
-
Inspect upon Receipt: Visually inspect the container for any damage or leaks before accepting the shipment.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperature is typically 2-8°C.[1] Keep it away from incompatible materials such as strong oxidizing agents.[8] Store in a designated and restricted-access area.[5]
Handling and Experimental Use
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[10]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the powder, use a ventilated balance enclosure or perform the task within a fume hood to control airborne particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert others in the immediate area and evacuate non-essential personnel.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) department.
-
Don Appropriate PPE: Before cleaning the spill, don the appropriate PPE, which should include a higher level of respiratory protection (e.g., P100 respirator), chemical-resistant gloves (consider double-gloving), a lab coat or gown, and eye/face protection.[11]
-
Contain the Spill:
-
Clean-up:
-
Solid Spills: Carefully sweep or vacuum the absorbed material into a labeled, sealed container for hazardous waste. Use a vacuum with a HEPA filter if available.[11] Avoid dry sweeping which can generate dust.[12]
-
Liquid Spills: Absorb the spill with an inert material and place it in a labeled, sealed container for hazardous waste.[13]
-
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water solution.[14] All cleaning materials should be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department according to your institution's policies.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in clearly labeled, sealed, and appropriate containers. Do not mix with other waste streams.[11]
-
Labeling: Label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pick-up and disposal through your institution's EHS department in accordance with local, state, and federal regulations.[13][15]
Visualizing Safety Workflows
To further clarify the procedural guidance, the following diagrams illustrate the key decision-making and operational workflows for handling this compound.
References
- 1. 3m.com [3m.com]
- 2. tmi.utexas.edu [tmi.utexas.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.fi]
- 8. Respiratory Filter Selection Guide | ABL Distribution [abldistribution.com.au]
- 9. queensu.ca [queensu.ca]
- 10. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 11. ph.health.mil [ph.health.mil]
- 12. youtube.com [youtube.com]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. restoredcdc.org [restoredcdc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
